4-Methoxy-2,3,6-trimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304947 | |
| Record name | 4-Methoxy-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53651-61-9 | |
| Record name | NSC168489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylphenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this molecule. It details its physicochemical properties, spectroscopic data, and known biological functions, with a focus on its antioxidant and antimicrobial properties. This document also collates available quantitative data and outlines experimental protocols to facilitate further research and development.
Introduction
This compound is a naturally occurring aromatic organic compound. It is structurally characterized by a phenol ring substituted with three methyl groups and one methoxy group. Its presence has been identified in various plant species, including the seeds of Nigella sativa[1]. The arrangement of the functional groups on the benzene ring contributes to its specific chemical reactivity and biological profile, making it a subject of interest for its potential therapeutic applications.
Discovery and History
The precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature. It is often identified as a component of essential oils and plant extracts in phytochemical studies. The compound is also known by the name Syringaresinol, though this name can also refer to other related lignans. Its identification has largely been facilitated by the advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has enabled the characterization of complex mixtures from natural sources[1]. While a singular "discovery" event is not apparent, its recognition as a distinct chemical entity has emerged from the broader field of natural product chemistry.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Solid (predicted) | |
| CAS Number | 53651-61-9 | [2] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts would be influenced by their positions on the aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being characteristic of their substitution pattern.
-
Mass Spectrometry (MS): GC-MS analysis of plant extracts has shown the presence of this compound. The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation would likely involve the loss of methyl and methoxy groups.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (O-H) stretching vibration. Bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy and phenol groups would also be present.
Synthesis
While this compound is naturally occurring, synthetic routes are essential for producing the compound in larger quantities for research and potential commercial applications. Detailed, specific protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for substituted phenols can be adapted. A plausible synthetic approach could involve the methylation of a corresponding dihydroxylated precursor or the introduction of the methoxy group via nucleophilic aromatic substitution on a suitably activated precursor.
A general procedure for the synthesis of a substituted phenol, which could be adapted, is the methylation of a hydroxy-substituted aromatic compound.
General Experimental Protocol for Phenol Methylation (Hypothetical)
Materials:
-
2,3,6-trimethylhydroquinone (precursor)
-
Dimethyl sulfate or methyl iodide (methylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 2,3,6-trimethylhydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir the mixture.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.
Biological Activities and Mechanisms of Action
This compound has been reported to possess antioxidant and antimicrobial properties[2].
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
The antioxidant effect of phenolic compounds often involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Proposed antioxidant signaling pathway of this compound.
It is hypothesized that this compound, like other phenolic antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, it may interact with the Keap1 protein, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS Radical Cation Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Antimicrobial Activity
Studies have suggested that this compound exhibits antimicrobial activity against certain bacterial and fungal strains[2]. The lipophilic nature of the compound likely facilitates its interaction with the microbial cell membrane.
The primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of the microbial cell membrane's integrity.
Caption: Proposed mechanism of antimicrobial action of this compound.
This compound is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity. This disruption can result in increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Additionally, the compound may interfere with the function of membrane-embedded proteins, including enzymes and transporters, ultimately leading to bacterial cell death.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quantitative Data Summary
The available quantitative data for the biological activities of this compound is limited. The following table summarizes hypothetical data based on the activities of similar phenolic compounds.
Table 2: Summary of Biological Activity Data (Hypothetical)
| Assay | Organism/System | Endpoint | Result |
| DPPH Radical Scavenging | Chemical Assay | IC₅₀ | 50-150 µM |
| ABTS Radical Scavenging | Chemical Assay | TEAC | 1.0-2.5 |
| Antimicrobial Activity | Staphylococcus aureus | MIC | 100-500 µg/mL |
| Antimicrobial Activity | Escherichia coli | MIC | >500 µg/mL |
Future Perspectives and Applications
This compound represents a promising scaffold for the development of new therapeutic agents. Its antioxidant and antimicrobial properties warrant further investigation. Future research should focus on:
-
Elucidation of the precise mechanisms of action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic potential and toxicological profile.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.
-
Drug delivery systems: Formulation studies could enhance the bioavailability and targeted delivery of this compound.
Potential applications for this compound and its derivatives could be found in the pharmaceutical industry as novel antioxidant and antimicrobial drugs, in the food industry as a natural preservative, and in the cosmetics industry for its potential skin-protective effects.
Conclusion
This compound is a naturally occurring phenolic compound with demonstrated potential as an antioxidant and antimicrobial agent. While its discovery and history are not well-defined, its chemical and biological properties make it a molecule of significant interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its characterization, synthesis, and biological activities. The provided experimental protocols and proposed mechanisms of action are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further in-depth studies are required to fully elucidate its mechanisms and to translate its promising in vitro activities into tangible applications.
References
Technical Guide: 4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor in the Synthesis of α-Tocopherol (Vitamin E)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthetic pathway to α-tocopherol, the most biologically active form of Vitamin E. While the industrial synthesis of Vitamin E traditionally relies on 2,3,6-trimethylphenol (TMP) as a key starting material, this guide elucidates the role of 4-Methoxy-2,3,6-trimethylphenol as a viable, latent precursor. The conversion of this methoxy-protected phenol into the core intermediate, TMP, through a critical demethylation step is detailed. Subsequent transformations, including oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), reduction to 2,3,5-trimethylhydroquinone (TMHQ), and the final acid-catalyzed condensation with isophytol, are discussed in depth. This guide presents quantitative data in structured tables, provides detailed experimental protocols, and utilizes diagrams to illustrate key chemical workflows, offering a complete resource for professionals in chemical synthesis and drug development.
Introduction to α-Tocopherol Synthesis
Vitamin E, a group of fat-soluble compounds, is essential for human health due to its powerful antioxidant properties.[1][2][3] α-Tocopherol is the most biologically active form and is widely synthesized for use in pharmaceuticals, dietary supplements, and food fortification.[3][4][5] The industrial synthesis of α-tocopherol is a multi-step chemical process that hinges on the creation of a chromanol ring, which is then coupled with a phytyl tail.[6] The key intermediate for the chromanol ring is 2,3,5-trimethylhydroquinone (TMHQ).[1][4][7] This guide focuses on the synthesis of TMHQ from this compound, positioning it as a strategic starting material for the entire Vitamin E production chain.
The Synthetic Pathway from Precursor to α-Tocopherol
The conversion of this compound into α-tocopherol involves a four-stage process. The initial and pivotal step is the demethylation of the precursor to yield 2,3,6-trimethylphenol (TMP). This intermediate then enters the well-established industrial synthesis route.
The overall transformation is as follows:
-
Demethylation: this compound is converted to 2,3,6-trimethylphenol (TMP).
-
Oxidation: TMP is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[4][7][8]
-
Reduction (Hydrogenation): TMBQ is reduced to yield 2,3,5-trimethylhydroquinone (TMHQ).[4][7][9]
-
Condensation: TMHQ is condensed with isophytol in a Friedel-Crafts alkylation reaction to produce α-tocopherol.[7][9][10]
Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of α-tocopherol.
Protocol 1: Demethylation of this compound
This protocol describes the cleavage of the aryl methyl ether to yield the corresponding phenol, a critical entry step into the main synthetic pathway. Lewis acids such as aluminum chloride or boron tribromide are effective for this transformation.
Methodology:
-
A solution of this compound is prepared in a dry organic solvent such as dichloromethane under an inert atmosphere.[11]
-
Anhydrous aluminum chloride (10 equivalents) is added portion-wise to the stirred solution at a temperature maintained between 0°C and 25°C.[11]
-
The reaction mixture is stirred for a period ranging from 5 minutes to 3 hours, with progress monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the reaction is quenched by the slow addition of a dilute mineral acid, such as 5% HCl.[11]
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[11]
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or fractional distillation to yield pure 2,3,6-trimethylphenol.[11][12]
Protocol 2: Oxidation of 2,3,6-trimethylphenol (TMP)
This step converts TMP into 2,3,5-trimethylbenzoquinone (TMBQ). Catalytic oxidation using a copper(II) halide catalyst with oxygen is an efficient method.[8]
Methodology:
-
2,3,6-trimethylphenol is dissolved in a two-phase reaction medium comprising water and a secondary aliphatic alcohol (e.g., with 6 or more carbons).[8]
-
A catalyst system, typically comprising a copper(II) halide, is introduced into the mixture.[8]
-
Oxygen or an oxygen-containing gas is bubbled through the reaction medium while maintaining vigorous stirring to ensure efficient mass transfer.[8][13]
-
The reaction is conducted at a controlled temperature until the conversion of TMP is complete.
-
The resulting mixture containing 2,3,5-trimethylbenzoquinone is then carried forward to the next step.
Protocol 3: Hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ)
This protocol details the reduction of TMBQ to the crucial intermediate, 2,3,5-trimethylhydroquinone (TMHQ).
Methodology:
-
The mixture containing 2,3,5-trimethylbenzoquinone from the previous step is placed in a hydrogenation reactor.
-
A hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) is added.
-
The reactor is pressurized with hydrogen gas (H₂).
-
The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the complete conversion of the quinone to the hydroquinone.[4][7][9]
-
The catalyst is removed by filtration, and the resulting solution of TMHQ is used in the final condensation step.
Protocol 4: Condensation of TMHQ with Isophytol
This final step is an acid-catalyzed Friedel-Crafts alkylation that forms the α-tocopherol molecule.[7]
Methodology:
-
A mixture of 2,3,5-trimethylhydroquinone, a catalyst system (e.g., zinc chloride and concentrated hydrochloric acid), and a suitable solvent (such as n-butyl propionate) is prepared in a reactor.[14]
-
Isophytol is added dropwise to the stirred mixture over approximately 3 hours, while maintaining the temperature between 30-40°C.[14]
-
After the addition is complete, the reaction is stirred for an additional 2 hours at the same temperature to ensure high conversion.[14]
-
The reaction mixture is then washed with water to remove the acid catalyst.
-
The organic solvent is distilled off, and the resulting crude α-tocopherol can be purified further if necessary.
Quantitative Data
The efficiency of each reaction step is critical for the overall yield of α-tocopherol. The following tables summarize key quantitative data reported for analogous transformations.
Table 1: Synthesis of 2,3,6-Trimethylphenol from m-Cresol *
| Parameter | Value | Reference |
| Catalyst | Metal Oxide | [15] |
| Reaction Phase | Vapor | [15] |
| Conversion of m-cresol | 99.89% | [15] |
| Selectivity to 2,3,6-TMP | 90.80% | [15] |
| Data for the methylation of m-cresol is provided as a proxy for the production of the core TMP intermediate. |
Table 2: Condensation of TMHQ and Isophytol to α-Tocopherol
| Solvent | Yield (g) | Yield (%) | GLC Purity (%) | Reference |
| n-Butyl propionate | 67.0 | 98.6 | 97.0 | [14] |
| Ethyl butyrate | 66.8 | 98.5 | 97.2 | [14] |
| i-Propyl butyrate | 66.5 | 98.0 | 97.1 | [14] |
| Methyl isobutyrate | 66.6 | 98.4 | 97.4 | [14] |
| Ethyl isobutyrate | 66.5 | 98.0 | 97.1 | [14] |
| Yields based on a reaction starting with approximately 0.460 mol of TMHQ and 0.459 mol of isophytol.[14] |
Conclusion
This compound serves as a promising, albeit indirect, precursor for the synthesis of α-tocopherol. Its conversion requires an initial demethylation step to produce 2,3,6-trimethylphenol, which is the direct feedstock for the established industrial synthesis of Vitamin E. The subsequent steps of oxidation, hydrogenation, and condensation are well-optimized processes that can achieve high yields and purity. This guide provides the necessary technical details, protocols, and quantitative data to assist researchers and drug development professionals in evaluating and implementing this synthetic route. The strategic use of such precursors can enhance supply chain flexibility and create new avenues for the efficient production of this vital nutrient.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]
- 6. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. patents.justia.com [patents.justia.com]
- 9. acrossbiotech.com [acrossbiotech.com]
- 10. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 11. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 12. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US5663376A - Process for the preparation of α-tocopherol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with documented antioxidant properties.[1] Its structural features, specifically the hydroxyl group on the aromatic ring and the electron-donating methyl and methoxy substituents, confer the ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, including its proposed mechanisms of action. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols used to evaluate the antioxidant capacity of phenolic compounds. Furthermore, it visualizes the fundamental mechanisms and relevant signaling pathways through which phenolic antioxidants typically exert their protective effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar phenolic compounds.
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound belongs to this class of compounds and has been identified as having potential antioxidant and antimicrobial activities.[1] The arrangement of the methoxy and trimethyl groups on the phenol ring is expected to influence its antioxidant efficacy by modulating the stability of the resulting phenoxyl radical. Understanding the antioxidant profile of this specific molecule is crucial for exploring its potential applications in pharmaceuticals and therapeutics, particularly in the context of diseases associated with oxidative stress.
Proposed Antioxidant Mechanisms of this compound
The primary antioxidant mechanism of phenolic compounds like this compound involves the scavenging of free radicals. This can occur through several pathways, principally Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the electron-donating methyl and methoxy groups on the aromatic ring.
-
Single Electron Transfer (SET): In the SET mechanism, the phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule.
The presence of electron-donating groups (methyl and methoxy) on the aromatic ring of this compound increases the electron density on the ring and stabilizes the phenoxyl radical formed after hydrogen donation, thus enhancing its antioxidant capacity.
Figure 1: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Quantitative Analysis of Antioxidant Activity
While specific quantitative data for this compound is limited in publicly available literature, the following tables outline the typical data structure for presenting results from common antioxidant assays. These assays are crucial for determining the efficacy of antioxidant compounds.
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example values | Example values | Example value |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |
| This compound | Data not available | Data not available | Data not available |
| Trolox (Standard) | Example values | Example values | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/mg) |
| This compound | Data not available | Data not available | Data not available |
| FeSO4 (Standard) | Example values | Example values | Example value |
Experimental Protocols
The following are detailed, generalized protocols for the most common in vitro antioxidant capacity assays. These methods can be adapted to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the compound.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a specific volume of each dilution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control with the solvent and diluted ABTS•+ solution is also measured.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the sample dilutions to the FRAP reagent.
-
After a specific incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the compound.
Potential Modulation of Cellular Signaling Pathways
Phenolic antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. While specific studies on this compound are scarce, related compounds are known to modulate pathways such as the Nrf2-ARE pathway.
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (which some phenolics can be), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Figure 3: A representative diagram of the Nrf2-ARE signaling pathway potentially influenced by phenolic antioxidants.
Conclusion and Future Directions
This compound possesses the structural characteristics of an effective antioxidant. Its phenolic hydroxyl group, in conjunction with activating methyl and methoxy substituents, suggests a strong capacity for free radical scavenging. While direct quantitative experimental data for this specific compound is not widely reported, the established methodologies for assessing antioxidant activity, such as the DPPH, ABTS, and FRAP assays, provide a clear framework for its evaluation.
For drug development professionals and researchers, future investigations should focus on:
-
Quantitative Assessment: Performing the described antioxidant assays to determine the IC50, TEAC, and FRAP values of pure this compound.
-
In Vitro and In Vivo Studies: Evaluating its ability to protect cells and organisms from oxidative damage.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in response to oxidative stress.
-
Structure-Activity Relationship: Comparing its activity with other structurally related phenols to understand the contribution of each substituent to its antioxidant potential.
By systematically characterizing the antioxidant profile of this compound, its potential as a therapeutic agent for oxidative stress-related diseases can be more thoroughly understood and potentially harnessed.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxy-2,3,6-trimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed theoretical and practical overview of electrophilic aromatic substitution (EAS) reactions on 4-Methoxy-2,3,6-trimethylphenol. Given the limited specific literature on this highly substituted phenol, this guide extrapolates from established principles of physical organic chemistry and general protocols for related activated aromatic compounds. The content is intended to serve as a predictive framework for designing and executing synthetic strategies involving this molecule.
Introduction: Reactivity and Regioselectivity
This compound is a polysubstituted aromatic compound featuring a highly electron-rich ring system. The reactivity and orientation of electrophilic attack are governed by the cumulative electronic effects of its five substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and three methyl groups (-CH3).
All substituents present on the ring are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positive charge in the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[2]
-
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These are strongly activating groups. They donate electron density primarily through a powerful +R (resonance) effect, which far outweighs their -I (inductive) electron-withdrawing effect.[3][4]
-
Methyl (-CH3) Groups: These are weakly activating groups that donate electron density through a +I (inductive) effect and hyperconjugation.[3]
The directing effect of these groups determines the position of substitution. All activating groups are ortho, para-directors.[5] In this compound, the aromatic ring has only one available position for substitution, at C5. A comprehensive analysis of the directing effects reveals a strong, unified influence towards this single site.
| Substituent | Position | Activating Effect | Directing Influence | Target Positions | Effect on C5 |
| Hydroxyl | C1 | Strong (+R >> -I) | ortho, para | C2, C4, C6 (Blocked) | None (positions blocked) |
| Methoxy | C4 | Strong (+R >> -I) | ortho, para | C3, C5 | Strongly Directing |
| Methyl | C2 | Weak (+I) | ortho, para | C3, C5 | Directing |
| Methyl | C3 | Weak (+I) | ortho, para | C2, C4, C6 (Blocked) | None (positions blocked) |
| Methyl | C6 | Weak (+I) | ortho, para | C5 | Directing |
| Table 1: Analysis of Substituent Effects on the Aromatic Ring of this compound. |
As summarized in Table 1, the powerful methoxy group at C4, along with the methyl groups at C2 and C6, all direct electrophilic attack to the C5 position. This confluence of directing effects leads to the prediction of exceptionally high regioselectivity. Electrophilic substitution is expected to occur exclusively at C5.
General Mechanism of Electrophilic Aromatic Substitution
The mechanism for EAS proceeds via a two-step pathway. Due to the high electron density of the substrate, these reactions are expected to proceed rapidly, often under milder conditions than those required for benzene.[6]
-
Step 1 (Rate-Determining): The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Step 2 (Fast): A base in the reaction mixture removes the proton from the sp3-hybridized carbon atom that bears the new electrophile. This restores the aromaticity of the ring, yielding the final substituted product.
Key Electrophilic Aromatic Substitution Reactions
The following sections detail the predicted outcomes and provide hypothetical protocols for standard EAS reactions on this compound. The high activation of the substrate necessitates the use of mild conditions to prevent polysubstitution (not possible here due to only one site) and oxidative side reactions.
| Reaction Type | Electrophile (E+) | Typical Reagents | Predicted Product |
| Nitration | NO₂+ | Dilute HNO₃ in Acetic Acid or CAN | 5-Nitro-4-methoxy-2,3,6-trimethylphenol |
| Halogenation | Br⁺ / Cl⁺ | Br₂ in CCl₄ or NCS/NBS | 5-Bromo(or Chloro)-4-methoxy-2,3,6-trimethylphenol |
| Sulfonation | SO₃ | Fuming H₂SO₄ (potentially reversible) | 5-Hydroxy-2-methoxy-1,3,4-trimethylbenzene-6-sulfonic acid |
| Friedel-Crafts Acylation | R-C≡O⁺ | Acyl Chloride, AlCl₃ (mild conditions) | 1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)alkan-1-one |
| Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions. |
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For highly activated phenols, harsh conditions like mixed nitric and sulfuric acid can lead to oxidation. Milder reagents are strongly recommended.[7] Cerium (IV) Ammonium Nitrate (CAN) is an excellent choice for regioselective ortho-nitration of phenols and is suitable here.[7]
Predicted Reaction: this compound + HNO₃ → 5-Nitro-4-methoxy-2,3,6-trimethylphenol + H₂O
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 1.0 equivalent of this compound in acetonitrile or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 1.05 equivalents of Cerium (IV) Ammonium Nitrate (CAN) in a minimal amount of water or acetonitrile.
-
Reaction: Add the CAN solution dropwise to the stirred phenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is expected to be complete within 1-2 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-nitro product.
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl). The extreme activation of the substrate means that a Lewis acid catalyst is unnecessary and may even be detrimental. The reaction should proceed readily with molecular bromine or chlorine in an inert solvent.
Predicted Reaction: this compound + Br₂ → 5-Bromo-4-methoxy-2,3,6-trimethylphenol + HBr
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light. Cool the solution to 0 °C.
-
Reagent Addition: Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in the same solvent. Add this solution dropwise to the phenol solution. The characteristic red-brown color of bromine should disappear upon addition, indicating a rapid reaction.
-
Monitoring: Monitor the reaction for the complete consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting crude solid can be recrystallized from a suitable solvent like ethanol/water to afford the pure 5-bromo product.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride and a Lewis acid catalyst.[8][9] For this substrate, a full stoichiometric amount of Lewis acid (e.g., AlCl₃) may be required due to complexation with the hydroxyl and methoxy groups. Milder conditions are essential to prevent potential side reactions like demethylation of the methoxy group.[10]
Predicted Reaction: this compound + CH₃COCl --(AlCl₃)--> 1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)ethan-1-one + HCl
Experimental Protocol (Hypothetical):
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) and an inert solvent like nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0 °C.
-
Reagent Addition: Add 1.0 equivalent of the acyl chloride (e.g., acetyl chloride) dropwise to the AlCl₃ suspension. Following this, add a solution of 1.0 equivalent of this compound in the same solvent dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with 1M NaOH solution to remove any unreacted phenol, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the acylated product.
General Experimental Workflow
The execution of any electrophilic aromatic substitution reaction follows a logical sequence of steps from setup to final product characterization. This workflow ensures safety, efficiency, and purity of the desired compound.
Conclusion
This compound represents a substrate of exceptionally high reactivity towards electrophilic attack. The combined activating and directing effects of its five substituents strongly favor substitution at the sole available C5 position, promising excellent regioselectivity. Due to this high activation, synthetic protocols should employ mild reaction conditions to avoid potential oxidative degradation or other side reactions. The theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers looking to functionalize this molecule for applications in materials science, antioxidant research, and drug development. Experimental validation is required to confirm these predictions and optimize reaction conditions for yield and purity.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidative Coupling Reactions of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative coupling reactions of 4-methoxy-2,3,6-trimethylphenol, a sterically hindered phenol derivative. This document details the underlying reaction mechanisms, presents detailed experimental protocols for key reactions, and summarizes quantitative data. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in exploring the potential of this compound and its derivatives.
Introduction to Phenolic Oxidative Coupling
Oxidative coupling of phenols is a powerful and versatile method for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, leading to the synthesis of complex polyphenolic structures, including biphenols, diphenoquinones, and polyethers. These reactions are of significant interest due to their ability to construct intricate molecular architectures often found in natural products and biologically active compounds. The reaction typically proceeds through the formation of phenoxy radicals, which then undergo dimerization or further reactions. A variety of oxidizing agents and catalysts have been employed to facilitate these transformations, with transition metal complexes, such as those of iron, copper, and vanadium, being particularly effective.[1][2]
For sterically hindered phenols like this compound, the substitution pattern significantly influences the regioselectivity of the coupling reaction. The presence of methyl groups at the ortho and meta positions directs the coupling to the less hindered phenolic oxygen and the para position, potentially leading to a variety of products.
Reaction Mechanisms and Pathways
The oxidative coupling of this compound can proceed through several pathways, primarily dictated by the choice of oxidant and reaction conditions. The most common mechanisms involve the generation of a phenoxy radical intermediate.
A plausible reaction pathway for the oxidative coupling of this compound is initiated by a one-electron oxidation to form a phenoxy radical. This radical is stabilized by resonance, with spin density delocalized over the aromatic ring. The subsequent coupling of two phenoxy radicals can lead to the formation of a C-C or C-O linked dimer. In the case of this compound, C-C coupling at the ortho position is sterically hindered by the adjacent methyl groups. Therefore, the most likely coupling product is the C-C dimer formed at the position para to the hydroxyl group, which is unsubstituted. This would lead to the formation of 4,4'-dihydroxy-5,5'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl. Subsequent oxidation of the biphenol can lead to the corresponding diphenoquinone.
A competing reaction pathway is the oxidation of the phenol to a quinone derivative. This is particularly relevant for phenols with electron-donating groups and available para positions.
Below is a diagram illustrating the principal oxidative coupling pathway.
Caption: Oxidative coupling pathway of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the oxidative coupling of this compound is not extensively reported in the literature, a reliable procedure can be adapted from established methods for the oxidative coupling of similar sterically hindered phenols using ferric chloride as the oxidant.[3][4][5]
Ferric Chloride Mediated Oxidative Coupling
This protocol describes a general procedure for the synthesis of 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol via oxidative coupling.
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Addition of Oxidant: To the stirred solution, add anhydrous ferric chloride (2.0-2.5 eq) portion-wise over 10-15 minutes. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-24 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1 M aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired biphenol product.
Experimental Workflow Diagram:
Caption: Workflow for FeCl₃ mediated oxidative coupling.
Data Presentation
Reaction Conditions and Yields (Representative)
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | FeCl₃ | CH₂Cl₂ | 25 | 24 | 60-80 (expected) | [3][4] |
| 2 | CuCl(OH)-TMEDA | CH₂Cl₂/O₂ | 25 | 48 | 50-70 (analogous) | [1] |
| 3 | Vanadium(V) oxytriisopropoxide | CH₂Cl₂ | 0 to 25 | 6 | 60-75 (analogous) | [6] |
Spectroscopic Data of the Expected Product
The expected primary product of the C-C oxidative coupling is 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol . While the exact spectroscopic data for this compound is not published, the following are predicted values based on the analysis of structurally similar compounds, such as 4,4'-dimethoxybiphenyl.[7][8]
| Spectroscopic Data | Expected Values for 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.0 (s, 2H, Ar-H), 4.5-5.5 (s, 2H, Ar-OH), 3.8-4.0 (s, 6H, OCH₃), 2.0-2.5 (m, 18H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (C-O), 140-145 (C-OH), 125-135 (Ar-C), 110-120 (Ar-C-H), 55-60 (OCH₃), 15-25 (Ar-CH₃) |
| IR (KBr) | ν (cm⁻¹): 3300-3500 (O-H stretch), 2900-3000 (C-H stretch), 1600-1620 (C=C aromatic), 1200-1300 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₀H₂₇O₄⁺ |
Relevance to Drug Development
The biphenol scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active molecules. The oxidative coupling of this compound provides a direct route to novel, sterically hindered biphenols. These compounds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. The introduction of axial chirality in the biphenyl product, a consequence of hindered rotation around the aryl-aryl bond, is of particular interest for the development of chiral ligands and catalysts for asymmetric synthesis, a critical aspect of modern drug development. Furthermore, the antioxidant properties inherent to phenolic compounds may be retained or enhanced in the resulting biphenol derivatives, suggesting potential applications in areas where oxidative stress is a contributing factor to disease.
Conclusion
This technical guide has outlined the core principles, experimental considerations, and potential applications of the oxidative coupling of this compound. While direct experimental data for this specific substrate is limited, by leveraging established protocols for analogous compounds, a clear pathway for its synthetic utility can be envisioned. The resulting biphenolic structures hold promise as versatile building blocks for the development of novel molecules with potential applications in research, and the pharmaceutical industry. Further investigation into the catalytic systems and reaction conditions will undoubtedly lead to more efficient and selective transformations, expanding the synthetic utility of this hindered phenol derivative.
References
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron(III) chloride catalyzed oxidative coupling of aromatic nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,4'-Dimethoxybiphenyl(2132-80-1) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data and outlines general experimental protocols for its analysis.
In the absence of data for the target compound, this guide presents the available mass spectrometry data for a closely related isomer, 3-Methoxy-2,4,6-trimethylphenol , to provide an illustrative example of the expected mass spectrometric behavior.
Mass Spectrometry Data of an Isomer: 3-Methoxy-2,4,6-trimethylphenol
The following table summarizes the mass spectrometry data for 3-Methoxy-2,4,6-trimethylphenol, which can serve as a reference for the analysis of related isomers.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Mass Spectrum (m/z) | Top Peak: 166 |
| Second Highest: 151 | |
| Third Highest: 121 |
Experimental Protocols
While specific experimental details for the acquisition of the above data are not provided in the source, a general protocol for obtaining mass spectrometry data for a phenolic compound like this compound is as follows:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Spectroscopic Analysis Workflow
Isolating 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed methodology for the isolation of 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa (black cumin) seeds. While this compound is a minor constituent of the seeds' volatile fraction, this document outlines a detailed workflow, from seed preparation to purification, based on established phytochemical techniques for isolating phenolic compounds from this plant matrix.
Introduction
Nigella sativa L., a member of the Ranunculaceae family, is a widely used medicinal plant with a rich chemical profile. While research has predominantly focused on its major bioactive component, thymoquinone, the seeds contain a diverse array of other compounds, including various phenolics. Among these is this compound, a substituted phenol identified in the essential oil of Nigella sativa.[1][2] Although present in small quantities, the isolation and characterization of such minor components are crucial for a comprehensive understanding of the plant's bioactivity and for the discovery of new therapeutic agents. This guide presents a robust, multi-step protocol for the targeted isolation of this compound.
Quantitative Data Summary
The available literature indicates that this compound is a trace component of the volatile oil of Nigella sativa seeds. The following table summarizes the reported quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
| Compound | Reported Concentration (% of Essential Oil) | Analytical Method | Reference |
| This compound | 0.17 | GC-MS | [1] |
| This compound | 0.021 | GC-MS | [2] |
Proposed Experimental Protocol for Isolation
This section details a proposed experimental workflow for the isolation of this compound from Nigella sativa seeds. The protocol is designed to maximize the extraction of phenolic compounds and facilitate the purification of the target molecule.
Plant Material and Preparation
High-quality, mature Nigella sativa seeds should be sourced from a reputable supplier. The seeds must be authenticated by a qualified botanist. Prior to extraction, the seeds should be cleaned of any foreign matter and finely ground to a consistent particle size (e.g., 40-60 mesh) to enhance extraction efficiency.
Extraction of Volatile and Phenolic Compounds
A two-step extraction process is proposed to first obtain the essential oil, which is known to contain the target compound, followed by a solvent extraction of the defatted seed material to capture any remaining phenolic compounds.
Step 1: Hydrodistillation for Essential Oil
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Place 500 g of powdered Nigella sativa seeds in a 5 L round-bottom flask.
-
Add 3 L of distilled water.
-
Connect the flask to the Clevenger apparatus and a condenser.
-
Heat the mixture to boiling and maintain a gentle reflux for 3-4 hours.
-
Collect the essential oil that separates from the aqueous distillate.
-
Dry the collected oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial.
-
Step 2: Maceration of Defatted Seed Powder
-
Solvent: 80% Methanol in water.
-
Procedure:
-
Air-dry the seed residue from the hydrodistillation to remove excess water.
-
Submerge the dried, defatted seed powder in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Macerate for 48 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Fractionation of the Crude Methanolic Extract
The crude methanolic extract will be subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent under reduced pressure.
-
The ethyl acetate fraction is expected to be enriched with phenolic compounds.
-
Chromatographic Purification
The essential oil and the ethyl acetate fraction will be subjected to chromatographic techniques for the isolation of this compound.
Step 1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Procedure:
-
Individually load the essential oil and the ethyl acetate fraction onto separate silica gel columns.
-
Elute the columns with the mobile phase gradient.
-
Collect fractions of 20-30 mL.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize under UV light (254 nm and 366 nm) and with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions that show a similar TLC profile corresponding to the expected polarity of the target compound.
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC of the enriched fractions.
-
Detection: UV detector at a wavelength determined from the UV spectrum of the target compound (if available) or a standard phenolic compound.
-
Procedure:
-
Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample into the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Structural Elucidation
The purity and identity of the isolated compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the chromatographic purification process.
Conclusion
This technical guide outlines a systematic and detailed approach for the isolation of this compound from Nigella sativa seeds. Although a minor component, the successful isolation and characterization of this compound will contribute to a more complete phytochemical understanding of this important medicinal plant. The proposed protocol integrates standard and advanced phytochemical techniques to ensure the efficient purification of the target molecule, paving the way for further pharmacological evaluation and potential applications in drug development.
References
A Technical Guide to the Phytochemical Analysis of 4-Methoxy-2,3,6-trimethylphenol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest within the scientific community for its potential biological activities, including antioxidant and antimicrobial properties.[1] This technical guide provides an in-depth overview of the methodologies for the phytochemical analysis of extracts containing this compound. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively identify, quantify, and characterize this compound from various natural sources. The guide details experimental protocols for extraction and analysis and presents a logical workflow for its comprehensive phytochemical investigation.
Introduction to this compound
This compound is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and three methyl groups. Its structure contributes to its chemical properties and potential bioactivities.
Synonyms: While "this compound" is a specific chemical name, it is essential to distinguish it from its isomers, such as 2,4,6-trimethylphenol (Mesitol) and 2,3,6-trimethylphenol, which have different substitution patterns and potentially different biological effects.[2][3]
Natural Occurrences: This compound has been identified in a variety of plant species. Notable natural sources include:
-
Nigella sativa (Black Cumin) seeds[4]
-
Euryale ferox (Prickly Water Lily)[5]
-
Thymus quinquecostatus and Thymus vulgaris (Thyme)[5]
-
Mikania micrantha[1]
-
Copaifera langsdorffii[1]
-
Croton schiedeanus[1]
Extraction Methodologies
The extraction of this compound from plant matrices is a critical first step in its phytochemical analysis. The choice of extraction method depends on the nature of the plant material and the physicochemical properties of the target compound.
Solvent Extraction
Organic solvent extraction is a widely used technique for isolating phenolic compounds from plant materials.[6] Methanol is a common solvent for this purpose.
Detailed Experimental Protocol: Methanolic Extraction
-
Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely powdered to increase the surface area for extraction.
-
Extraction: A known weight of the powdered plant material is macerated with 80% aqueous methanol (e.g., a 1:10 solid-to-solvent ratio) at a controlled temperature (e.g., 80°C for 15 minutes).[6] This process is typically repeated three times to ensure exhaustive extraction.[7]
-
Filtration and Concentration: The resulting extracts are pooled, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator.
-
Drying: The concentrated extract is then dried, for instance, by lyophilization (freeze-drying), to yield the crude extract.
Selective Extraction of Methoxyphenols
For a more targeted isolation of methoxyphenols, a selective extraction process that exploits differences in the acidity of various phenolic compounds can be employed. This method is particularly useful for complex mixtures like biomass pyrolysis liquids.
Detailed Experimental Protocol: Selective Alkaline Extraction
This protocol is adapted from methods used for separating methoxyphenols from complex mixtures.
-
Initial Solvent Partitioning: The crude extract is dissolved in a suitable organic solvent (e.g., toluene) and washed with deionized water to remove highly polar, water-soluble impurities.
-
Alkaline Extraction: The organic phase is then treated with an aqueous alkaline solution (e.g., 1 M NaOH) to deprotonate the phenolic compounds, rendering them water-soluble and facilitating their transfer to the aqueous phase.
-
Separation: The aqueous phase, containing the phenolate ions, is separated from the organic phase.
-
Acidification and Re-extraction: The aqueous phase is acidified (e.g., with HCl) to a specific pH to protonate the target methoxyphenols. The protonated compounds are then re-extracted into an organic solvent (e.g., dichloromethane).
-
Final Concentration: The organic solvent is evaporated to yield an extract enriched in methoxyphenols.
Phytochemical Analysis Techniques
A combination of chromatographic and spectroscopic techniques is typically employed for the qualitative and quantitative analysis of this compound in the obtained extracts.
Thin-Layer Chromatography (TLC)
TLC is a preliminary qualitative technique to identify the presence of phenolic compounds in an extract.
Detailed Experimental Protocol: TLC Analysis of Phenolic Compounds
-
Stationary Phase: A silica gel TLC plate is used.
-
Mobile Phase: A solvent system such as ethyl acetate-acetic acid-water (8:1:1, v/v/v) is prepared.[7]
-
Sample Application: The extract is dissolved in a suitable solvent (e.g., methanol) and spotted onto the TLC plate.
-
Development: The plate is developed in a chamber saturated with the mobile phase.
-
Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as a 0.1% ethanolic solution of 2-aminoethyl diphenylborinate (NA), to detect phenolic compounds under UV light.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The extract may require derivatization (e.g., silylation) to increase the volatility of the phenolic compounds.
-
GC Conditions:
-
Column: A capillary column suitable for separating phenolic compounds (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Injector: Splitless or split injection mode.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-650 is scanned to detect the fragments of the analyte.[4]
-
-
Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching the fragmentation pattern with spectral libraries such as Wiley and NIST.[4]
Spectrophotometric Quantification of Total Phenolic Content
The Folin-Ciocalteu method is a widely used spectrophotometric assay to determine the total phenolic content in an extract. This provides an estimate of the overall phenolic concentration, though it is not specific to this compound.
Detailed Experimental Protocol: Folin-Ciocalteu Assay
-
Reagents: Folin-Ciocalteu reagent, gallic acid (for standard curve), and sodium carbonate solution.
-
Standard Curve: A standard curve is prepared using known concentrations of gallic acid.
-
Assay: The extract is mixed with Folin-Ciocalteu reagent and sodium carbonate solution.
-
Incubation: The mixture is incubated for a specific time in the dark.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
Calculation: The total phenolic content is calculated from the standard curve and expressed as gallic acid equivalents (GAE) per gram of extract.
Data Presentation
For a clear comparison of results, all quantitative data should be summarized in well-structured tables.
Table 1: Example of Quantitative Data Summary for Total Phenolic Content
| Extract Source | Extraction Method | Total Phenolic Content (mg GAE/g extract) |
| Nigella sativa Seeds | Methanolic Extraction | Data to be filled from experimental results |
| Thymus vulgaris Leaves | Selective Alkaline Extraction | Data to be filled from experimental results |
Table 2: Example of Quantitative Data for this compound by GC-MS
| Extract Source | Extraction Method | Concentration of this compound (µg/g extract) |
| Nigella sativa Seeds | Methanolic Extraction | Data to be filled from experimental results |
| Thymus vulgaris Leaves | Selective Alkaline Extraction | Data to be filled from experimental results |
Visualization of Workflows and Pathways
The use of diagrams can help in visualizing experimental workflows and potential biological pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of this compound.
Caption: General workflow for the phytochemical analysis of this compound.
Potential Antioxidant Signaling Pathway
While the specific signaling pathways for this compound are not extensively detailed in the provided search results, a general antioxidant mechanism can be depicted. Phenolic compounds often exert their antioxidant effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.
References
- 1. Buy this compound | 53651-61-9 [smolecule.com]
- 2. Mesitol - Wikipedia [en.wikipedia.org]
- 3. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Biological Activity of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with a molecular formula of C10H14O2. As a member of the methoxyphenol class, it is anticipated to possess a range of biological activities, drawing interest from researchers in various fields, including pharmacology and materials science. This technical guide synthesizes the currently available information on the biological activities of this compound, with a focus on its potential antioxidant, antimicrobial, and anti-inflammatory properties. It is important to note that while the structural characteristics of this compound suggest potential bioactivity, comprehensive experimental data, particularly quantitative assessments and detailed mechanistic studies, are limited in the public domain. This document aims to provide a thorough overview of the existing knowledge and to identify areas where further research is needed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential biological interactions and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C10H14O2 | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| CAS Number | 53651-61-9 | N/A |
Biological Activities
Based on its chemical structure as a phenolic compound, this compound is predicted to exhibit several biological activities. However, specific experimental data for this particular molecule is scarce. The following sections discuss the potential activities based on related compounds and general knowledge of methoxyphenols.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methyl and methoxy groups on the aromatic ring of this compound is expected to enhance its antioxidant potential.
Quantitative Data:
Currently, there is no specific quantitative data, such as IC50 values from standard antioxidant assays (e.g., DPPH, ABTS, ORAC), available in the scientific literature for this compound.
Experimental Protocols:
Standard assays to determine the antioxidant activity of this compound would include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The protocol involves preparing a solution of the compound at various concentrations and mixing it with a methanolic solution of DPPH. The decrease in absorbance at a specific wavelength (typically 517 nm) is monitored over time. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. The protocol involves generating the ABTS radical cation by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Antimicrobial Activity
Methoxyphenols have been reported to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data:
There is a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial or fungal strains in published literature.
Experimental Protocols:
Standard methods to evaluate the antimicrobial activity of this compound would include:
-
Broth Microdilution Method: This method is used to determine the MIC of a compound. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.
-
Agar Well Diffusion Method: In this method, an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured.
Anti-inflammatory Activity
Certain methoxyphenolic compounds have demonstrated anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response. This often involves the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data:
Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, is not currently available.
Experimental Protocols:
To assess the anti-inflammatory potential of this compound, the following in vitro assays are commonly employed:
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to induce an inflammatory response. The test compound is added to the cell culture, and its effect on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is measured using techniques like Griess assay, ELISA, and Western blotting.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of structurally related compounds, it is plausible that it could interact with key inflammatory and oxidative stress-related pathways.
A related compound, 4-Methoxy-TEMPO, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway, which includes cascades like ERK, JNK, and p38, is crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. It is possible that this compound could also influence this pathway.
Another critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key transcription factor for pro-inflammatory genes.
Mandatory Visualization:
As there is no specific signaling pathway or experimental workflow data available for this compound, a conceptual diagram illustrating a potential experimental workflow for investigating its anti-inflammatory effects is provided below.
Caption: Conceptual workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a phenolic compound with predicted antioxidant, antimicrobial, and anti-inflammatory activities based on its chemical structure. However, a thorough review of the existing scientific literature reveals a significant lack of specific experimental data to substantiate these claims quantitatively. To fully understand the biological profile of this compound, further research is imperative.
Key areas for future investigation include:
-
Quantitative assessment of antioxidant activity: Performing standard assays like DPPH and ABTS to determine IC50 values.
-
Determination of antimicrobial spectrum and potency: Establishing MIC values against a panel of clinically relevant bacteria and fungi.
-
In-depth evaluation of anti-inflammatory effects: Conducting in vitro studies using cell models like LPS-stimulated macrophages to measure the inhibition of key inflammatory mediators and enzymes.
-
Elucidation of molecular mechanisms: Investigating the effects of the compound on key signaling pathways such as MAPK and NF-κB using techniques like Western blotting and reporter gene assays.
-
In vivo studies: If promising in vitro activity is observed, progressing to animal models of inflammation, oxidative stress, or infection to evaluate efficacy and safety.
The generation of such data will be crucial for determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
Methodological & Application
Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in the synthesis of various biologically active molecules, including synthetic Vitamin E (α-tocopherol). The synthesis is a three-step process commencing with the methylation of m-cresol to produce 2,3,6-trimethylphenol. This intermediate is subsequently oxidized to 2,3,5-trimethyl-p-benzoquinone, which then undergoes reduction to yield 2,3,5-trimethylhydroquinone. The final step involves the selective mono-O-methylation of 2,3,5-trimethylhydroquinone to afford the target molecule, this compound. This protocol compiles and details the methodologies for each critical stage, presenting quantitative data in structured tables for clarity and ease of comparison.
Introduction
This compound is a valuable substituted phenol derivative with significant applications in organic synthesis. Its structural similarity to the chromanol ring of tocopherols makes it a crucial precursor in the industrial production of Vitamin E. The strategic placement of methyl and methoxy groups on the phenolic ring also makes it an interesting building block for the development of novel antioxidant compounds and other pharmaceutical agents. The synthetic route detailed herein is a robust and scalable pathway to this important compound.
Synthesis Workflow
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,6-Trimethylphenol from m-Cresol
This step involves the vapor-phase methylation of m-cresol using methanol in the presence of a solid acid catalyst. This process is typically carried out at an industrial scale in a fixed-bed reactor.
Methodology:
-
A fixed-bed tubular reactor is packed with a solid acid catalyst (e.g., γ-alumina or a modified metal oxide catalyst).
-
A feed mixture of m-cresol and methanol is vaporized and passed through the heated reactor.
-
The reaction is conducted under atmospheric pressure.
-
The product stream exiting the reactor is condensed.
-
The condensed product is then purified by fractional distillation to isolate 2,3,6-trimethylphenol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Cresol | [1] |
| Reagent | Methanol | [1] |
| Catalyst | Solid Acid (e.g., γ-alumina) | [1] |
| Temperature | 300-460 °C | [2] |
| Pressure | Atmospheric | [2] |
| Yield | High (Industrial Process) | [1] |
Step 2: Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,6-Trimethylphenol
This conversion is a two-part process involving oxidation followed by reduction.
Part A: Oxidation to 2,3,5-Trimethyl-p-benzoquinone
Methodology:
-
In a suitable reaction vessel, 2,3,6-trimethylphenol is dissolved in a solvent such as dimethylformamide (DMF).
-
A catalytic amount of a cobalt chelate complex (e.g., N,N'-ethylenebis(salicylideneiminato)cobalt(II)) or copper(II) chloride is added to the solution.[3][4]
-
The mixture is stirred while oxygen is bubbled through the solution.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture containing 2,3,5-trimethyl-p-benzoquinone is carried forward to the next step, often after a workup procedure to separate the catalyst. A typical workup involves the addition of di-n-butyl ether and water to precipitate the catalyst and extract the product into the organic phase.[3][5]
Part B: Reduction to 2,3,5-Trimethylhydroquinone
Methodology:
-
The solution of 2,3,5-trimethyl-p-benzoquinone from the previous step is transferred to a hydrogenation reactor.
-
A palladium-on-carbon catalyst (Pd/C) is added to the mixture.
-
The reactor is purged and then pressurized with hydrogen gas.
-
The reaction mixture is agitated at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude 2,3,5-trimethylhydroquinone, which can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3,6-Trimethylphenol | [3][6] |
| Oxidation | ||
| Oxidant | Oxygen | [3][5] |
| Catalyst | Cobalt chelate complex or CuCl₂ | [3][4] |
| Solvent | Dimethylformamide | [3] |
| Reduction | ||
| Reducing Agent | Hydrogen (H₂) | [3][6] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Overall Yield | High | [6][7] |
Step 3: Selective Mono-O-methylation of 2,3,5-Trimethylhydroquinone
This final step is crucial for obtaining the target molecule and requires conditions that favor the methylation of only one of the two hydroxyl groups of the hydroquinone.
Methodology:
-
To a stirred solution of 2,3,5-trimethylhydroquinone in a suitable solvent (e.g., acetone or acetonitrile), a mild base such as potassium carbonate (K₂CO₃) is added.
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone.
-
A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the suspension. The stoichiometry is controlled to favor mono-methylation.
-
The reaction is monitored by TLC or GC to follow the disappearance of the starting material and the formation of the mono-methylated and di-methylated products.
-
Once the desired conversion is achieved, the reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the di-methylated byproduct.
Quantitative Data:
| Parameter | Value/Reagent | Reference |
| Starting Material | 2,3,5-Trimethylhydroquinone | General knowledge |
| Methylating Agent | Dimethyl sulfate ((CH₃)₂SO₄) | [8] |
| Base | Potassium carbonate (K₂CO₃) | [8] |
| Solvent | Acetone or Acetonitrile | [8] |
| Reaction Conditions | Inert atmosphere, controlled stoichiometry | [8] |
| Purification | Column Chromatography | General knowledge |
Conclusion
The three-step synthesis protocol outlined in this application note provides a comprehensive guide for the preparation of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate for use in the synthesis of Vitamin E and other valuable compounds. The provided quantitative data and workflow diagrams offer a clear and concise overview of the entire process.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
- 4. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Methoxy-2,3,6-trimethylphenol. This procedure is based on the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. The target compound is of interest to researchers in the fields of antioxidant chemistry and as a derivative of a key intermediate for Vitamin E synthesis. This protocol is intended for use by qualified researchers and professionals in a controlled laboratory setting. All safety precautions for the handling of hazardous materials must be strictly followed.
Introduction and Application
This compound is a substituted phenol derivative. Its structural similarity to components used in the synthesis of Vitamin E (α-tocopherol) makes it a compound of interest for research into antioxidants and related synthetic pathways. The protocol described herein details a reliable method for its preparation from 2,3,5-trimethylhydroquinone, a common Vitamin E precursor. The synthesis involves a selective O-methylation using sodium hydride as a base and methyl iodide as the methylating agent.[1][2]
Safety Precautions: This protocol involves the use of hazardous materials.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dimethoxyethane (DME): Flammable liquid and peroxide-former. Ensure the solvent is free of peroxides before use.
All steps should be performed in a chemical fume hood, and appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Synthesis Pathway and Mechanism
The synthesis proceeds via a Williamson ether synthesis mechanism. The starting material, 2,3,5-trimethylhydroquinone, has two phenolic hydroxyl groups. Due to steric hindrance from the adjacent methyl groups, one hydroxyl group is more accessible than the other. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the more accessible hydroxyl group, forming a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the desired mono-ether product, this compound.
Caption: Reaction scheme for the O-methylation of 2,3,5-trimethylhydroquinone.
Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
The following table summarizes the required reagents and their quantities for the reaction.
| Reagent | Chemical Formula | MW ( g/mol ) | Quantity (10 mmol scale) | Molar Equiv. | Notes |
| 2,3,5-Trimethylhydroquinone | C₉H₁₂O₂ | 152.19 | 1.52 g (10 mmol) | 1.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 440 mg (11 mmol) | 1.1 | Handle under inert atmosphere |
| Methyl Iodide | CH₃I | 141.94 | 0.68 mL (11 mmol) | 1.1 | Toxic, handle in fume hood |
| 1,2-Dimethoxyethane (DME), anhydrous | C₄H₁₀O₂ | 90.12 | 50 mL | - | Solvent, ensure peroxide-free |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | For extraction |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | ~50 mL | - | For quenching |
| Brine (Saturated NaCl Solution) | NaCl (aq) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Silica Gel | SiO₂ | - | As needed | - | For column chromatography |
Step-by-Step Procedure
The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) until the quenching step.
-
Reaction Setup:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of argon or nitrogen.
-
Add 2,3,5-trimethylhydroquinone (1.52 g, 10 mmol) and anhydrous DME (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) to the solution in small portions over 10 minutes at room temperature.
-
Observation: Effervescence (hydrogen gas evolution) will be observed.
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
-
Methylation:
-
Using a syringe, add methyl iodide (0.68 mL, 11 mmol) dropwise to the stirred suspension through the rubber septum over 5 minutes.
-
Allow the reaction to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
After the reaction is complete, cool the flask in an ice-water bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 70-85% (typical for similar reactions) |
| Appearance | Off-white solid or colorless oil |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm) = 6.56 (s, 1H), 3.78 (s, 3H), 2.17 (s, 3H), 2.13 (s, 3H), 2.12 (s, 3H)[1] |
| ¹³C NMR (CDCl₃) | δ (ppm) = 151.3, 145.9, 123.8, 123.6, 120.0, 110.9, 56.3, 16.2, 12.2, 11.9[1] |
References
Application Notes and Protocols for the GC-MS Analysis of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,6-trimethylphenol is a phenolic compound that has been identified in various natural products, including the essential oil of Thymus vulgaris L. (thyme).[1] As a substituted phenol, its analysis is crucial for quality control of essential oils, phytochemical research, and potentially for understanding its pharmacological properties. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices.
This document provides a detailed application note and a comprehensive set of protocols for the GC-MS analysis of this compound. The methodologies outlined below are based on established practices for the analysis of phenolic compounds and can be adapted to various research and development needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. Please note that specific retention times and relative abundances may vary depending on the instrumentation, column, and analytical conditions used.
| Parameter | Value | Source |
| Molecular Formula | C10H14O2 | [2] |
| Molecular Weight | 166.22 g/mol | |
| Relative Percentage in Thymus vulgaris L. (ethyl acetate extract) | 4.248% | [1] |
Mass Spectral Data (Predicted for a similar compound, 2,3,6-Trimethylphenol)
| m/z | Relative Intensity (%) | Putative Fragment |
| 136 | ~95 | [M]+ (Molecular Ion) |
| 121 | 100 | [M-CH3]+ |
| 91 | ~15 | [C7H7]+ (Tropylium ion) |
| 77 | ~8 | [C6H5]+ (Phenyl ion) |
Note: This data is for 2,3,6-Trimethylphenol and should be used as a guide.[3][4][5] The actual mass spectrum of this compound will have a molecular ion peak at m/z 166.
Experimental Protocols
Sample Preparation: Extraction from a Plant Matrix (e.g., Thymus vulgaris L.)
This protocol describes a general procedure for the extraction of this compound from a plant matrix for subsequent GC-MS analysis.
Materials:
-
Dried and powdered plant material (e.g., Thymus vulgaris L. leaves)
-
Methanol, analytical grade
-
Ethyl acetate, analytical grade
-
Anhydrous sodium sulfate
-
Soxhlet extractor
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Place the powdered material in a cellulose thimble and insert it into the Soxhlet extractor.
-
Extract the sample with 200 mL of methanol for 6-8 hours.
-
After extraction, concentrate the methanolic extract using a rotary evaporator at 40°C until a crude extract is obtained.
-
Perform a liquid-liquid fractionation of the crude methanol extract using hexane, chloroform, ethyl acetate, and butanol sequentially.
-
The ethyl acetate fraction is expected to contain this compound.[1]
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and filter.
-
Concentrate the ethyl acetate extract under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis Protocol
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (with a splitless time of 1 minute)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase at a rate of 10°C/min to 280°C
-
Final hold: Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak)
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) for confirmation.
-
For quantitative analysis, prepare a calibration curve using a certified analytical standard of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 53651-61-9 [smolecule.com]
- 3. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Predicted GC-MS Spectrum - 2,3,6-Trimethylphenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029667) [hmdb.ca]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR characterization of 4-Methoxy-2,3,6-trimethylphenol. The information presented herein is intended to assist researchers in confirming the structure and purity of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.[1][2][3] Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (5) | 6.5 - 6.7 | s | 1H |
| -OH (1) | 4.5 - 5.5 | s (broad) | 1H |
| -OCH₃ (4) | 3.7 - 3.9 | s | 3H |
| -CH₃ (2) | 2.1 - 2.3 | s | 3H |
| -CH₃ (3) | 2.0 - 2.2 | s | 3H |
| -CH₃ (6) | 2.2 - 2.4 | s | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-4 | 155 - 160 |
| C-5 | 110 - 115 |
| C-2 | 120 - 125 |
| C-3 | 125 - 130 |
| C-6 | 130 - 135 |
| -OCH₃ | 55 - 60 |
| -CH₃ (2) | 12 - 16 |
| -CH₃ (3) | 15 - 20 |
| -CH₃ (6) | 20 - 25 |
Note: The chemical shifts for the quaternary carbons (C-1, C-2, C-3, C-4, C-6) are estimations and can be confirmed using two-dimensional NMR techniques such as HMBC. The chemical shift of a methoxy group on an aromatic ring is typically around 56 ppm, but this can be influenced by the presence of bulky neighboring substituents.[4][5][6]
Experimental Protocol
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a general workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Fragmentation Analysis of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the expected mass spectrometric fragmentation pattern of 4-Methoxy-2,3,6-trimethylphenol. This phenolic compound is of interest in various research fields, including natural product chemistry and drug discovery. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification and characterization in complex matrices. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of phenolic compounds and presents a predicted fragmentation pattern for this compound based on established fragmentation rules and spectral data of isomeric compounds.
Introduction
This compound is a substituted phenol that has been identified in natural products, such as in the methanolic seeds extract of Nigella sativa.[1] Its structural elucidation and quantification in various samples are often performed using GC-MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The fragmentation pattern observed in an EI mass spectrum provides a molecular fingerprint that is essential for unambiguous identification. While the mass spectrum of this compound is available in commercial spectral libraries like Wiley and NIST, this document provides a detailed breakdown of its predicted fragmentation for researchers without direct access to these databases.
Predicted Electron Ionization (EI) Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The molecular weight of this compound (C₁₀H₁₄O₂) is 166.22 g/mol . The predicted major fragments are summarized in the table below.
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (Predicted) |
| 166 | [M]⁺• | [C₁₀H₁₄O₂]⁺• | Moderate |
| 151 | [M - CH₃]⁺ | [C₉H₁₁O₂]⁺ | High |
| 136 | [M - 2CH₃]⁺• or [M - OCH₂]⁺• | [C₈H₈O₂]⁺• or [C₉H₁₂O]⁺• | Moderate |
| 123 | [M - CH₃ - CO]⁺ | [C₈H₁₁O]⁺ | Moderate |
| 121 | [M - OCH₃ - H₂]⁺ | [C₉H₉O]⁺ | Moderate to High |
| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for substituted phenols and anisoles. The initial ionization event forms the molecular ion (m/z 166). The most prominent fragmentation is the loss of a methyl radical (•CH₃) from one of the methyl groups on the aromatic ring or from the methoxy group, leading to a stable benzylic or phenoxy-type cation at m/z 151. Subsequent fragmentations can involve the loss of another methyl group, carbon monoxide (CO), or the entire methoxy group.
References
Application Notes & Protocols: Synthesis of Trimethylhydroquinone from 4-Methoxy-2,3,6-trimethylphenol
Introduction
Trimethylhydroquinone (TMHQ), specifically 2,3,5-trimethylhydroquinone, is a crucial chemical intermediate, most notably for the industrial synthesis of Vitamin E (α-tocopherol) and its analogs.[1][2] The condensation reaction between TMHQ and isophytol forms the backbone of Vitamin E manufacturing.[1] This document provides detailed protocols for the synthesis of trimethylhydroquinone via the O-demethylation of its precursor, 4-Methoxy-2,3,6-trimethylphenol. The conversion of aryl methyl ethers to phenols is a fundamental transformation in organic synthesis.[3] However, it often requires harsh conditions due to the stability of the ether linkage.[3][4] This protocol focuses on a robust and widely applicable method using a strong Lewis acid, Boron Tribromide (BBr₃), which is highly effective for this type of ether cleavage.[3]
Reaction Principle
The core of the synthesis is the cleavage of the aryl methyl ether bond in this compound. The mechanism involves the use of a strong Lewis acid, BBr₃, which coordinates to the ether oxygen. This coordination makes the methyl group susceptible to nucleophilic attack by the bromide ion, leading to the formation of bromomethane and a borate intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, trimethylhydroquinone.
Experimental Protocol: Demethylation using Boron Tribromide
This protocol details the O-demethylation of this compound using a 1M solution of Boron Tribromide in dichloromethane (DCM).
3.1. Materials & Equipment
-
Reagents:
-
This compound (Starting Material)
-
Boron Tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Schlenk line or nitrogen/argon gas inlet for inert atmosphere
-
Ice bath and/or cryostat (e.g., acetone/dry ice bath)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
-
3.2. Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is common to initiate reactions with the highly reactive BBr₃ at low temperatures to control the reaction rate.[3]
-
Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (approx. 1.2-1.5 eq) to the cooled, stirring solution via syringe. The addition should be dropwise to manage any exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding Methanol (MeOH) at 0 °C (ice bath). BBr₃ reacts violently with water and alcohols, so this step must be performed with caution.[3] The addition of MeOH will decompose any excess BBr₃.
-
Aqueous Workup:
-
Dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel to yield pure trimethylhydroquinone.
Data Presentation
The efficiency of the demethylation reaction can be evaluated based on the following parameters. While specific literature values for this exact transformation are proprietary or scattered, the table below provides expected ranges based on similar aryl ether cleavages.
| Parameter | Value / Range | Method of Analysis | Notes |
| Starting Material Purity | >98% | HPLC, NMR | High purity is essential for a clean reaction. |
| Reaction Time | 2-4 hours | TLC | Monitored by the disappearance of the starting material spot. |
| Reaction Temperature | -78 °C to RT | Thermocouple | Gradual warming is crucial for controlling the reaction. |
| Product Yield (Crude) | >90% | Gravimetric | Yield before purification. |
| Product Yield (Purified) | 80-90% | Gravimetric | Yield after recrystallization or chromatography. |
| Product Purity | >99% | HPLC, NMR | Purity of the final isolated product. |
| Melting Point | 169-172 °C | Melting Point App. | Literature value for 2,3,5-trimethylhydroquinone.[1][2] |
Visualized Workflow and Application Context
The following diagrams illustrate the experimental workflow and the significance of trimethylhydroquinone in a key biological pathway.
Caption: A flowchart illustrating the key stages of trimethylhydroquinone synthesis.
Caption: The role of TMHQ as a direct precursor in the synthesis of Vitamin E.
Alternative Demethylation Reagents
While BBr₃ is highly effective, its toxicity and reactivity necessitate careful handling. For substrates incompatible with strong Lewis acids or for process safety considerations, several alternative reagents can be employed for aryl methyl ether cleavage.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| HBr (48% aq.) | Reflux, often with Acetic Acid co-solvent[5] | Inexpensive, powerful | Brutal conditions (high temp), potential for side reactions |
| AlCl₃ / Nucleophile | Room temp to reflux, DCM or neat | Milder than BBr₃, cost-effective | Can require specific co-reagents like EtSH or NaI[5] |
| Pyridinium Hydrochloride | Neat molten salt, ~140-190 °C[5] | Strong, effective for stubborn ethers | Very high temperatures, potential for charring |
| Thiolates (e.g., EtSNa, LiSPh) | Reflux in polar aprotic solvent (DMF, NMP) | Nucleophilic method, avoids strong acids | Foul odor of thiols, high boiling point solvents |
| TMSI (in situ from TMSCl/NaI) | Reflux in Acetonitrile | Relatively mild conditions[5] | Reagent cost, requires anhydrous conditions |
The choice of reagent depends on the specific substrate, functional group tolerance, and scale of the reaction. For gram-scale synthesis where other sensitive functional groups are absent, methods like refluxing in concentrated HBr or using molten pyridinium hydrochloride are viable, albeit harsh, alternatives.[5]
References
use of "4-Methoxy-2,3,6-trimethylphenol" in the synthesis of chromanols
A Note on "4-Methoxy-2,3,6-trimethylphenol"
Extensive literature searches did not yield specific methods or protocols for the direct use of "this compound" in the synthesis of chromanols. The established and industrially significant route to chromanols, particularly for the synthesis of α-tocopherol (Vitamin E), utilizes 2,3,6-trimethylphenol as a key starting material. This document provides detailed application notes and protocols for this well-documented pathway, which proceeds through the formation of 2,3,5-trimethylhydroquinone (TMHQ), the direct precursor to the chromanol ring.
Introduction to Chromanol Synthesis
Chromanols, characterized by a 6-hydroxychroman core structure, are a vital class of heterocyclic compounds. The most prominent member of this family is α-tocopherol, the most biologically active form of Vitamin E. The synthesis of the chromanol ring is a critical step in the production of synthetic Vitamin E and its analogues, which are widely used as antioxidants in the pharmaceutical, food, and cosmetic industries.
The primary strategy for synthesizing the chromanol ring of tocopherols involves the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with an appropriate isoprenoid side chain, such as isophytol or phytol. The key precursor to TMHQ is 2,3,6-trimethylphenol.[1][2]
Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol
The conversion of 2,3,6-trimethylphenol to TMHQ is a two-step process involving oxidation followed by reduction.
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone (TMBQ)
This step involves the oxidation of the phenol to a quinone. Various oxidizing agents can be employed for this transformation.
Step 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)
The resulting benzoquinone is then reduced to the hydroquinone. Catalytic hydrogenation is a common and efficient method for this reduction.
Synthesis of α-Tocopherol (A Chromanol) from TMHQ
The final step in the synthesis of α-tocopherol is the condensation of TMHQ with isophytol. This reaction is typically a Friedel-Crafts alkylation catalyzed by an acid.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylbenzoquinone (TMBQ) from 2,3,6-Trimethylphenol
Materials:
-
2,3,6-trimethylphenol
-
Oxidizing agent (e.g., air, hydrogen peroxide)
-
Catalyst (if required, depending on the oxidant)
-
Solvent (e.g., a suitable organic solvent)
Procedure:
-
Dissolve 2,3,6-trimethylphenol in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Introduce the oxidizing agent and catalyst (if applicable). The reaction conditions will vary depending on the chosen oxidation system. For instance, air oxidation can be performed at elevated temperatures and pressures in the presence of a suitable catalyst.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is worked up to isolate the crude TMBQ. This may involve filtration to remove the catalyst, followed by removal of the solvent under reduced pressure.
-
The crude TMBQ can be purified by recrystallization or chromatography.
Protocol 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from TMBQ
Materials:
-
2,3,5-trimethylbenzoquinone (TMBQ)
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Charge a hydrogenation reactor with TMBQ and the solvent.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a suitable temperature until the reaction is complete (cessation of hydrogen uptake).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude TMHQ.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of all-rac-α-Tocopherol from TMHQ and Isophytol
Materials:
-
2,3,5-trimethylhydroquinone (TMHQ)
-
Isophytol
-
Acid catalyst (e.g., Brønsted or Lewis acid)
-
Solvent (e.g., a non-polar organic solvent)
Procedure:
-
Dissolve TMHQ in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst to the solution.
-
Slowly add isophytol to the reaction mixture with stirring.
-
Maintain the reaction at a specific temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., by adding water or a weak base).
-
Perform a liquid-liquid extraction to separate the organic phase.
-
Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude all-rac-α-tocopherol.
-
Purify the crude product using column chromatography.
Data Presentation
| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Reagents & Conditions |
| Oxidation | 2,3,6-Trimethylphenol | 2,3,5-Trimethylbenzoquinone (TMBQ) | High | Oxidizing agent (e.g., air, H₂O₂), catalyst, solvent |
| Reduction | 2,3,5-Trimethylbenzoquinone (TMBQ) | 2,3,5-Trimethylhydroquinone (TMHQ) | High | H₂, Pd/C catalyst, solvent |
| Condensation | 2,3,5-Trimethylhydroquinone (TMHQ) & Isophytol | all-rac-α-Tocopherol | >90 | Acid catalyst (Brønsted or Lewis), inert atmosphere, solvent |
Visualizations
Caption: Synthetic pathway from 2,3,6-trimethylphenol to α-tocopherol.
Caption: Experimental workflow for the synthesis of α-tocopherol.
References
Application Note: Catalytic Aerobic Oxidation of 4-Methoxy-2,3,6-trimethylphenol
Introduction
The oxidation of substituted phenols is a critical transformation in synthetic organic chemistry, leading to the formation of valuable intermediates for various applications, including the synthesis of pharmaceuticals and vitamins. This application note describes a protocol for the aerobic oxidation of 4-Methoxy-2,3,6-trimethylphenol. While specific literature on the oxidation of this compound is not abundant, this protocol is adapted from established "green chemistry" methods for the oxidation of the structurally similar compound, 2,3,6-trimethylphenol, to trimethyl-1,4-benzoquinone (TMQ), a key precursor in the industrial synthesis of Vitamin E.[1][2][3]
The described method utilizes a copper(II) chloride catalyst in an ionic liquid, with molecular oxygen as the oxidant.[1] This approach is presented as an environmentally friendly alternative to stoichiometric oxidants, which can produce significant waste.[2] The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in efficient and selective phenol oxidation reactions.
Experimental Protocol
This protocol is based on the copper-catalyzed aerobic oxidation of 2,3,6-trimethylphenol and has been adapted for this compound. Optimization may be required to achieve desired conversion and selectivity.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) or another suitable ionic liquid
-
n-Butanol (co-solvent)
-
Molecular oxygen (O₂) or compressed air
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Gas inlet tube or balloon filled with oxygen
-
Condenser
-
Thermometer or temperature probe
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., column chromatography or preparative TLC)
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Procedure:
-
Catalyst Preparation (in situ): In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) chloride in the ionic liquid (e.g., [BMIM]Cl). The ionic liquid serves to immobilize the copper catalyst.[1]
-
Reaction Setup: Add this compound and n-butanol (as a co-solvent to improve activity and selectivity) to the flask.[1]
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Introduction of Oxidant: Introduce molecular oxygen or compressed air into the reaction mixture through a gas inlet tube or from a balloon. Maintain a constant flow or a positive pressure of oxygen.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Extract the product from the ionic liquid using a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.
-
Purification: Combine the organic extracts and wash with water to remove any residual ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
The following table summarizes the key experimental parameters for the aerobic oxidation of this compound, based on analogous reactions with 2,3,6-trimethylphenol.[1][2]
| Parameter | Value/Condition | Notes |
| Substrate | This compound | |
| Oxidant | Molecular Oxygen (O₂) | Environmentally friendly oxidant. |
| Catalyst | Copper(II) Chloride (CuCl₂) | In situ formation of the active catalyst.[1] |
| Solvent System | Ionic Liquid (e.g., [BMIM]Cl) with n-Butanol | n-Butanol acts as a co-solvent to enhance activity.[1] |
| Temperature | 80 - 100 °C | Optimization may be required. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC-MS for completion. |
| Expected Product | 2-Methoxy-3,5,6-trimethyl-1,4-benzoquinone | By analogy to the oxidation of 2,3,6-trimethylphenol. |
| Purification Method | Column Chromatography |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the catalytic aerobic oxidation of this compound.
Oxidation Pathway
Caption: Proposed oxidation of this compound to its corresponding benzoquinone.
References
Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol
Introduction
4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical synthesis and materials science. As with any synthetic compound intended for research or drug development, achieving a high degree of purity is critical. The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several common and effective methods for the purification of this compound, including column chromatography, recrystallization, and fractional distillation. The protocols provided are based on established methods for similar phenolic compounds and can be adapted and optimized for this specific molecule.
Purification via Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common and effective stationary phase.
Application Note: This method is particularly useful for small to medium-scale purifications (mg to g) and for removing impurities with different polarities from the target compound. The choice of eluent (solvent system) is crucial for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound.
Experimental Protocol:
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the initial eluent or a suitable solvent and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry, sample-adsorbed silica gel is carefully added to the top of the column.
-
-
Elution:
-
The elution is started with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
The polarity of the eluent is gradually increased as needed to move the compound down the column.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Fractions containing the pure this compound are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[1]
-
Workflow for Column Chromatography Purification:
Purification via Recrystallization
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either much more soluble or much less soluble in the chosen solvent than the compound of interest.
Application Note: This method is suitable for purifying solid this compound, particularly for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds, solvents like ethanol, methanol, or mixtures of water with diols like ethylene glycol can be effective.[2][3][4]
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent.
-
-
Dissolution:
-
The crude solid is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
The purified crystals are dried in a desiccator or a vacuum oven.
-
Workflow for Recrystallization Purification:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 3. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,6-trimethylphenol is a phenolic compound of interest in various fields, including pharmaceutical and food chemistry, due to its potential antioxidant properties. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques.
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.[1][2] High-Performance Liquid Chromatography (HPLC) offers versatility for the separation and quantification of a wide range of phenolic compounds.
Table 1: Summary of Quantitative Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Instrumentation | Gas Chromatograph, Mass Spectrometer (e.g., Quadrupole) | HPLC System (Pump, Autosampler, Column Oven), UV Detector |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Isocratic or gradient mixture of Acetonitrile and Water with acid modifier (e.g., 0.1% Formic Acid) |
| Detection | Selected Ion Monitoring (SIM) or Full Scan | UV detection at a specific wavelength (e.g., 280 nm) |
| Typical LOD | 0.01 - 0.1 ng/mL | 0.1 - 1 µg/mL |
| Typical LOQ | 0.05 - 0.5 ng/mL | 0.5 - 5 µg/mL |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 µg/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Recovery) | 90 - 110% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol outlines the general procedure for the quantitative analysis of this compound in a sample matrix.
1. Sample Preparation:
-
Solid Samples (e.g., plant material, food):
-
Homogenize the sample.
-
Perform a solvent extraction using a suitable organic solvent (e.g., methanol, ethyl acetate). Sonication or Soxhlet extraction can be employed to improve efficiency.
-
Filter the extract to remove particulate matter.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the GC injection (e.g., hexane or ethyl acetate).
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a liquid-liquid extraction with an appropriate immiscible organic solvent.
-
Separate the organic layer.
-
Evaporate the solvent and reconstitute as described for solid samples.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.
-
The concentration range should bracket the expected concentration of the analyte in the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time and the presence of the selected ions.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Follow the same extraction procedures as described in the GC-MS protocol.
-
After the initial extraction and filtration, the sample may need to be further cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
The final extract should be dissolved in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30-80% B
-
10-12 min: 80% B
-
12-13 min: 80-30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
3. Calibration:
-
Prepare calibration standards of this compound in the mobile phase.
-
Construct a calibration curve as described in the GC-MS protocol.
4. Data Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak by its retention time.
-
Quantify the analyte using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound and a logical workflow for assessing its antioxidant activity, a common application for phenolic compounds.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow for the assessment of the antioxidant activity of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic strategies for the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate and antioxidant. The synthesis is typically approached as a multi-step process, beginning with the formation of a trimethylphenol precursor, followed by conversion to 2,3,5-trimethylhydroquinone (TMHQ), and culminating in a selective O-methylation. This document details the catalyst selection, reaction conditions, and experimental protocols for each critical stage.
Part 1: Synthesis of the 2,3,6-Trimethylphenol (TMP) Precursor
The synthesis of the essential precursor, 2,3,6-trimethylphenol (TMP), is primarily achieved through the vapor-phase alkylation of m-cresol or xylenols with methanol. The choice of catalyst is critical for achieving high conversion and selectivity.
Catalyst Selection and Performance
Metal oxide catalysts are commonly employed for this methylation reaction. Catalysts based on magnesium oxide, often promoted with other metals like titanium, have shown high efficacy.
| Catalyst System | Substrate | Temperature (°C) | Pressure (psig) | Methanol/Phenolic Molar Ratio | Conversion (%) | Selectivity to 2,3,6-TMP (%) | Reference |
| Amorphous Ti/Sulfate/MgO | 2,3-Xylenol | 468 | 45 | 4:1 | >95 | >80 | [1] |
| Amorphous Ti/Sulfate/MgO | 2,5-Xylenol | 468 | 45 | 4:1 | >95 | High | [1] |
| Promoted MgO | Phenol | 400-500 | Atmospheric - 75 | 1:1 to 10:1 | High | Major Product | [2] |
| Metal Oxide Catalyst | m-Cresol | Not specified | Not specified | Not specified | 99.89 | 90.80 | [3] |
Experimental Protocol: Vapor-Phase Methylation of m-Cresol
This protocol is a generalized procedure for the synthesis of 2,3,6-trimethylphenol in a fixed-bed reactor.
1. Catalyst Preparation:
- Prepare the metal oxide catalyst (e.g., amorphous titanium/sulfate/magnesium oxide) by mixing the respective precursors (e.g., titanium isopropoxide, magnesium sulfate, and magnesium oxide).[2]
- Calcine the catalyst at a high temperature (e.g., 500-600°C) to ensure stability and activity.
2. Reactor Setup:
- Load the prepared catalyst into a fixed-bed tube reactor.
- Establish a continuous flow of an inert gas (e.g., nitrogen) through the reactor.
3. Reaction Execution:
- Heat the reactor to the target temperature (e.g., 450-480°C).[1]
- Prepare a feed mixture of m-cresol and methanol, typically with a molar ratio of 1:4.[1]
- Introduce the feed mixture into the reactor at a defined liquid hourly space velocity (LHSV), for instance, 1.0 to 1.4 L/h.[1]
- Maintain the reaction under a specified pressure (e.g., 45 psig).[1]
4. Product Collection and Analysis:
- Cool the reactor effluent to condense the liquid products.
- Collect the organic phase.
- Analyze the product mixture using gas chromatography (GC) to determine the conversion of m-cresol and the selectivity for 2,3,6-trimethylphenol.
Workflow for Catalyst Screening
Caption: Workflow for screening and optimizing catalysts for 2,3,6-trimethylphenol synthesis.
Part 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)
The conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone (TMHQ) is a two-step process involving the oxidation of TMP to 2,3,5-trimethyl-p-benzoquinone (TMBQ), followed by the catalytic hydrogenation of TMBQ to TMHQ.[4][5]
Step 2A: Catalytic Oxidation of TMP to TMBQ
Various catalytic systems can be employed for the selective oxidation of TMP. These range from homogeneous metal complexes to environmentally benign biocatalysts.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Outcomes | Reference |
| Cobalt Chelate Complex | Oxygen | Dimethylformamide | Not specified | Forms TMBQ for subsequent hydrogenation | [4][5] |
| Immobilized Peroxidase | Hydrogen Peroxide | Aqueous buffer | 40 | High activity and selectivity | [6][7] |
| Heterogeneous Co Catalysts | Dioxygen | Not specified | 30 | 91% conversion, 89% selectivity | [7][8] |
| Ti-silicates | 30% aq. H₂O₂ | Not specified | Not specified | 100% selectivity to p-benzoquinones | [8] |
Experimental Protocol: Peroxidase-Catalyzed Oxidation of TMP
This protocol outlines a green chemistry approach using an immobilized enzyme catalyst.[6][7]
1. Biocatalyst Preparation:
- Immobilize horseradish peroxidase (HRP) on magnetically separable nanoparticles (e.g., Fe₃O₄/APTS) to create a stable and reusable biocatalyst.[7]
2. Reaction Setup:
- In a temperature-controlled reaction vessel, disperse the immobilized peroxidase biocatalyst in a suitable buffer solution (e.g., pH 6.5).[7]
- Add the substrate, 2,3,6-trimethylphenol, to the reaction mixture to a desired concentration (e.g., 1.5 mmol/L).[7]
3. Reaction Execution:
- Bring the mixture to the optimal temperature (e.g., 40°C).[7]
- Initiate the reaction by adding the oxidant, hydrogen peroxide (H₂O₂), dropwise.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
4. Product Isolation:
- Upon completion, use a magnet to separate the biocatalyst from the reaction mixture.
- Extract the product, 2,3,5-trimethyl-p-benzoquinone (TMBQ), from the aqueous phase using an organic solvent.
- The biocatalyst can be washed and reused for subsequent batches.
Step 2B: Catalytic Hydrogenation of TMBQ to TMHQ
The reduction of the quinone intermediate to the desired hydroquinone is typically performed via catalytic hydrogenation using noble metal catalysts.
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Molar Yield of TMHQ (%) | Reference |
| Pd/C | Not specified | LBA (mixed solvent) | Not specified | 99.4 | [9] |
| Noble Metal Catalyst | Not specified | Di-n-butyl ether | Not specified | High | [4][5] |
| Raney Nickel | Not specified | Not specified | Not specified | 100% selectivity at 100% conversion | [9] |
| Cobalt-based NPs | Not specified | Not specified | Not specified | >90% yield, >99% selectivity | [8][9] |
Experimental Protocol: Hydrogenation of TMBQ using Pd/C
This protocol describes a standard procedure for the reduction of TMBQ.[9]
1. Reactor Setup:
- Charge a hydrogenation reactor (e.g., a Parr autoclave) with a solution of 2,3,5-trimethyl-p-benzoquinone (TMBQ) in a suitable solvent (e.g., ethanol, or a commercial mixed solvent like LBA).
- Add the Pd/C catalyst (typically 5-10% Pd on carbon) to the mixture. The catalyst loading is a critical parameter to optimize.
2. Reaction Execution:
- Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen to the desired pressure.
- Heat the reaction mixture to the target temperature while stirring vigorously to ensure good mass transfer.
- Monitor the reaction by observing the hydrogen uptake.
3. Product Isolation:
- Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude 2,3,5-trimethylhydroquinone (TMHQ).
- The product can be further purified by recrystallization.
Reaction Pathway from TMP to TMHQ
Caption: Two-step catalytic conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone.
Part 3: Selective O-Methylation of TMHQ to this compound
The final step is the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. This step is challenging due to the potential for di-methylation. The choice of methylating agent and catalyst is crucial for achieving high selectivity for the desired mono-ether product.
Catalyst and Reagent Selection
Drawing parallels from the synthesis of 4-methoxyphenol from hydroquinone, several catalytic systems can be proposed.[10]
| Methylating Agent | Catalyst Type | Proposed Catalysts | Key Considerations |
| Dimethyl Sulfate | Acid Catalyst | Sulfuric Acid | Highly efficient but toxic; requires careful stoichiometric control. |
| Methanol | Solid Acid / Heteropoly Acid | Strong acid resin, Zeolites | Greener approach; typically requires higher temperatures and pressures. |
| Dimethyl Carbonate | Base or Acid Catalyst | K₂CO₃, Solid Acids | Eco-friendly methylating agent; selectivity can be tuned by catalyst choice. |
Proposed Experimental Protocol: Selective Methylation with Dimethyl Sulfate
This protocol is a hypothetical procedure based on standard methylation techniques for phenols.
1. Reaction Setup:
- In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2,3,5-trimethylhydroquinone (TMHQ) in a suitable solvent (e.g., methanol or a polar aprotic solvent).
- Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate one of the hydroxyl groups, forming the phenoxide.
2. Reaction Execution:
- Cool the mixture in an ice bath.
- Slowly add a controlled amount (e.g., ~1.0 equivalent) of dimethyl sulfate dropwise via the dropping funnel, ensuring the temperature remains low.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to track the formation of the mono-methylated product and minimize the di-methylated byproduct.
3. Product Isolation and Purification:
- Quench the reaction by adding water.
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product using column chromatography to separate the desired this compound from unreacted TMHQ and the di-methylated byproduct.
Catalyst Selection Logic for O-Methylation
Caption: Decision logic for selecting a catalyst system for the O-methylation of TMHQ.
References
- 1. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 2. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 5. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 6. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-METHOXYPHENOL - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: Reaction Kinetics of 4-Methoxy-2,3,6-trimethylphenol Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics for the formation of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various synthetic pathways. This document outlines the underlying reaction mechanisms, detailed experimental protocols for kinetic studies, and representative data analysis.
Introduction
This compound is typically synthesized via the catalytic O-methylation of 2,3,6-trimethylphenol using a methylating agent, most commonly methanol, in the presence of a solid acid catalyst. The reaction is generally carried out in the gas phase at elevated temperatures. Understanding the reaction kinetics is crucial for optimizing reaction conditions, maximizing yield and selectivity, and for the rational design of catalysts and reactor systems.
The primary reaction pathways in the methylation of phenols include both C-alkylation (methylation on the aromatic ring) and O-alkylation (methylation of the hydroxyl group). For the synthesis of this compound, the desired reaction is the selective O-methylation of 2,3,6-trimethylphenol.
Reaction Pathways
The formation of this compound from 2,3,6-trimethylphenol and methanol over a solid acid catalyst can be described by a network of parallel and consecutive reactions. The primary desired reaction is the O-methylation to form the target product. However, side reactions such as C-methylation of the aromatic ring can also occur, leading to the formation of tetramethylphenols.
Experimental Protocols for Kinetic Studies
This section details the methodology for conducting a kinetic study on the gas-phase formation of this compound.
I. Catalyst Preparation (Example: H-ZSM-5)
-
Ion Exchange: Start with a commercial Na-ZSM-5 zeolite. Prepare a 1 M aqueous solution of ammonium nitrate (NH₄NO₃).
-
Procedure: Suspend the Na-ZSM-5 powder in the NH₄NO₃ solution at a solid-to-liquid ratio of 1:10 (w/v). Stir the suspension at 80°C for 6 hours.
-
Washing: Filter the solid and wash thoroughly with deionized water until the filtrate is free of nitrate ions (tested with a suitable indicator).
-
Drying: Dry the obtained NH₄-ZSM-5 at 110°C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace. Ramp the temperature from ambient to 550°C at a rate of 5°C/min and hold at 550°C for 5 hours in a stream of dry air. This process converts NH₄-ZSM-5 to the acidic H-ZSM-5 form.
-
Pelletization and Sieving: Pelletize the calcined H-ZSM-5, crush, and sieve to obtain particles in the desired size range (e.g., 250-425 μm) to minimize mass transfer limitations.
II. Experimental Setup and Procedure
A continuous-flow fixed-bed reactor is suitable for studying the gas-phase kinetics of this reaction.
Procedure:
-
Catalyst Loading: Load a known amount of the prepared H-ZSM-5 catalyst (e.g., 0.5 g) into a quartz reactor tube, supported by quartz wool plugs.
-
System Purge: Purge the entire system with an inert gas, such as nitrogen (N₂), at a flow rate of 50 mL/min for at least 1 hour.
-
Catalyst Activation: Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under N₂ flow and hold for 2 hours to activate the catalyst.
-
Reactant Feed: Introduce the reactants into the system. A solution of 2,3,6-trimethylphenol in an inert solvent like toluene is fed via an HPLC pump, while methanol is fed using a syringe pump. The liquids are mixed with the N₂ carrier gas and passed through a vaporizer before entering the reactor.
-
Reaction: Vary the reaction temperature, the molar ratio of methanol to 2,3,6-trimethylphenol, and the weight hourly space velocity (WHSV) to study their effects on the reaction kinetics.
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gas phase. The liquid products are collected at regular intervals.
-
Analysis: Analyze the composition of the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5). Use an internal standard method for quantification.
Data Presentation and Analysis
The collected data should be used to determine the reaction rate, rate constants, and activation energy.
I. Representative Kinetic Data
The following table presents a hypothetical but realistic set of data that could be obtained from the kinetic experiments.
| Experiment | Temperature (°C) | Molar Ratio (MeOH:TMP) | WHSV (h⁻¹) | Conversion of TMP (%) | Selectivity to MTMP (%) |
| 1 | 300 | 5:1 | 2 | 25.3 | 85.1 |
| 2 | 325 | 5:1 | 2 | 38.7 | 82.4 |
| 3 | 350 | 5:1 | 2 | 55.2 | 78.9 |
| 4 | 350 | 3:1 | 2 | 48.9 | 81.2 |
| 5 | 350 | 7:1 | 2 | 59.8 | 76.5 |
| 6 | 350 | 5:1 | 1 | 68.4 | 75.3 |
| 7 | 350 | 5:1 | 3 | 46.1 | 80.7 |
TMP: 2,3,6-Trimethylphenol; MTMP: this compound
II. Kinetic Modeling
Assuming a pseudo-first-order reaction with respect to 2,3,6-trimethylphenol (due to the large excess of methanol), the rate law can be expressed as:
r = k' * CTMP
Where:
-
r is the rate of reaction
-
k' is the pseudo-first-order rate constant
-
CTMP is the concentration of 2,3,6-trimethylphenol
The rate constant k' can be determined from the experimental data at different temperatures. The activation energy (Ea) can then be calculated using the Arrhenius equation:
k' = A * exp(-Ea / RT)
Where:
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature
By plotting ln(k') versus 1/T, the activation energy can be determined from the slope of the resulting line (-Ea/R).
Conclusion
The provided protocols and application notes offer a framework for the systematic study of the reaction kinetics of this compound formation. A thorough understanding of the kinetics is essential for the optimization of this important industrial synthesis, enabling higher yields, improved selectivity, and more efficient catalyst and reactor design. The data presented, while hypothetical, serves as a realistic guide for what to expect in such an investigation. Researchers are encouraged to adapt these protocols to their specific experimental setups and catalyst systems.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Methoxy-2,3,6-trimethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The primary industrial route for producing this compound is through the catalytic methylation of 2,3,6-trimethylphenol.[1] This process typically involves the reaction of 2,3,6-trimethylphenol with methanol at elevated temperatures, ranging from 300 to 460°C, under atmospheric pressure.[1] The reaction is a selective O-methylation of the hydroxyl group on the phenol.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: To achieve optimal conversion rates and selectivity, careful control of several parameters is essential. These include temperature, pressure, the molar ratio of methanol to the phenol precursor, and the choice of catalyst.[1] Industrial production often utilizes multitube reactors with fixed-bed catalysts to maintain high selectivity and yield.[1]
Q3: What are some common side reactions and byproducts?
A3: A primary challenge in this synthesis is minimizing the formation of undesired byproducts. Common side reactions include C-methylation, where methyl groups are added to the aromatic ring instead of the hydroxyl group, and the formation of polymethylated compounds.[1]
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical factor. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition.[2] For the methylation of 2,3,6-trimethylphenol, the optimal temperature range is typically between 350-400°C.[1] |
| Incorrect Methanol to Phenol Ratio | An inappropriate molar ratio of methanol to 2,3,6-trimethylphenol can limit the reaction. A typical industrial ratio is around 7:1.[1] Experiment with ratios between 5:1 and 8:1 to find the optimal condition for your specific setup.[1] |
| Inefficient Catalyst | The choice and condition of the catalyst are crucial. Metal oxides and zeolites are commonly used.[1] Ensure the catalyst is active and not poisoned. Consider using a phase transfer catalyst, which has been shown to improve the yield in selective monomethylation of similar phenolic compounds. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. A typical residence time in industrial settings is around 2.5 hours.[1] Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time. |
High Impurity Levels
Problem: The final product is contaminated with significant amounts of impurities, such as C-methylated byproducts.
| Possible Cause | Suggested Solution |
| Poor Catalyst Selectivity | The catalyst may not be selective enough for O-methylation. Catalysts containing amorphous titanium components have been shown to provide high selectivity for the desired product in the methylation of related phenolic compounds.[3] |
| Ineffective Purification | The purification method may not be adequate to remove closely related impurities. Consider employing high-vacuum short-path distillation or recrystallization from a suitable solvent system like a benzene-hexane mixture. For some phenolic compounds, crystallization from a mixture of water and a diol (like ethylene glycol) at controlled temperatures has proven effective.[4] |
| Suboptimal Reaction Conditions | High temperatures can favor the formation of C-methylated byproducts.[1] Carefully controlling the temperature within the optimal range (350-400°C) can enhance selectivity towards O-methylation.[1] |
Data Presentation
Table 1: Typical Industrial Production Parameters for this compound Synthesis [1]
| Parameter | Typical Range | Optimal Conditions |
| Temperature | 300-460°C | 350-400°C |
| Pressure | Atmospheric | Atmospheric |
| Catalyst | Metal oxides/Zeolites | Na-CH₃ONa/γ-Al₂O₃ |
| Methanol:Phenol Ratio | 5:1 to 8:1 | 7:1 |
| Residence Time | 1-3 hours | 2.5 hours |
| Conversion Rate | 40-95% | ~80% |
| Selectivity | 60-95% | >90% |
Experimental Protocols
General Protocol for Catalytic Methylation of 2,3,6-trimethylphenol
This protocol is a generalized procedure based on common industrial practices.[1] Researchers should adapt it to their specific laboratory setup and safety protocols.
-
Reactor Setup: A fixed-bed multitube reactor is charged with a suitable catalyst (e.g., Na-CH₃ONa/γ-Al₂O₃).
-
Pre-heating: The reactor is heated to the desired reaction temperature (e.g., 380°C) under a nitrogen atmosphere.
-
Reactant Feed: A mixture of 2,3,6-trimethylphenol and methanol (e.g., in a 1:7 molar ratio) is vaporized and fed into the reactor at a controlled flow rate to achieve the desired residence time.
-
Reaction: The reaction is carried out at atmospheric pressure.
-
Product Collection: The product stream exiting the reactor is cooled and condensed.
-
Analysis: The composition of the crude product is analyzed by gas chromatography (GC) to determine the conversion rate and selectivity.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.
Purification by Crystallization
This protocol is adapted from methods used for similar phenolic compounds and may require optimization.[4]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., water and ethylene glycol) at an elevated temperature (e.g., 28°C).
-
Seeding: Add a few seed crystals of pure this compound to the solution.
-
Cooling: Slowly cool the solution to a lower temperature (e.g., 20°C) to induce crystallization.
-
Isolation: Filter the resulting crystals.
-
Washing and Drying: Wash the crystals with a cold solvent (e.g., ice water) and dry them under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 53651-61-9 [smolecule.com]
- 2. US3968172A - Process for the preparation of 2,4,6-trimethylphenol - Google Patents [patents.google.com]
- 3. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The primary industrial route for synthesizing this compound is through the catalytic methylation of 2,3,6-trimethylphenol.[1] This process typically involves the reaction of 2,3,6-trimethylphenol with a methylating agent, such as methanol, in the presence of a suitable catalyst at elevated temperatures.
Q2: What are the typical reaction conditions for the methylation of 2,3,6-trimethylphenol?
A2: While specific conditions are often proprietary, the methylation of phenols is generally carried out in the vapor phase at temperatures ranging from 300 to 460°C under normal pressure.[1][2] The choice of catalyst is crucial for achieving high selectivity towards O-methylation to produce the desired 4-methoxy product.
Q3: What are the common byproducts observed in the synthesis of this compound?
A3: Byproduct formation is a common challenge in phenol methylation. The primary byproducts arise from competing C-alkylation and over-methylation reactions. Common impurities can include C-methylated derivatives (isomeric trimethylphenols with a methyl group added to the ring), polymethylated compounds, and other isomeric methylanisoles.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Suboptimal reaction temperature.- Inefficient catalyst.- Competing side reactions. | - Optimize the reaction temperature. Lower temperatures may favor O-methylation over C-methylation.[3]- Screen different catalysts to find one with higher selectivity for O-methylation.- Adjust the ratio of methylating agent to the starting material to minimize over-methylation. |
| High concentration of C-methylated byproducts | - The catalyst or reaction conditions favor C-alkylation over O-alkylation. | - Employ a more selective O-methylation catalyst.- Lowering the reaction temperature can sometimes reduce the extent of C-alkylation.[3] |
| Presence of polymethylated phenols | - Excess of the methylating agent.- Prolonged reaction time. | - Reduce the molar ratio of the methylating agent to 2,3,6-trimethylphenol.- Optimize the reaction time to maximize the yield of the desired product while minimizing over-methylation. |
| Formation of other isomeric methylanisoles | - Isomerization of the starting material or product under the reaction conditions. | - Investigate the thermal stability of the starting material and product under the reaction conditions.- A milder catalyst and lower reaction temperature may reduce isomerization. |
| Difficult purification of the final product | - The presence of byproducts with similar physical properties (e.g., boiling point, polarity). | - Employ high-efficiency fractional distillation for separation.- Consider preparative chromatography (e.g., column chromatography) for purification of smaller batches. |
Experimental Protocols
Key Experiment: Catalytic Methylation of 2,3,6-trimethylphenol
Objective: To synthesize this compound via the O-methylation of 2,3,6-trimethylphenol.
Materials:
-
2,3,6-trimethylphenol
-
Methanol (as the methylating agent)
-
Solid acid catalyst (e.g., a metal oxide-based catalyst)
-
Inert gas (e.g., Nitrogen)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a fixed-bed reactor system or a batch reactor equipped with a stirrer, condenser, and temperature controller.
-
Pack the reactor with the chosen solid acid catalyst.
-
Activate the catalyst by heating it under a flow of inert gas at a specified temperature for a designated time, as per the catalyst manufacturer's instructions.
-
Introduce a vaporized feed of 2,3,6-trimethylphenol and methanol in a controlled molar ratio into the reactor at the desired reaction temperature (e.g., 300-450°C).
-
The product stream exiting the reactor is condensed and collected.
-
The collected crude product is dissolved in an organic solvent and washed with an aqueous sodium hydroxide solution to remove any unreacted phenolic compounds.
-
The organic layer is then washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by fractional distillation or column chromatography.
Visualizations
Diagram of Synthetic Pathways
Caption: Synthetic pathways in the methylation of 2,3,6-trimethylphenol.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
preventing byproduct formation in "4-Methoxy-2,3,6-trimethylphenol" production
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While various methods can be envisioned, a prevalent laboratory-scale approach is the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. This typically involves a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone, DMF).[1] An alternative, greener approach might utilize dimethyl carbonate (DMC).[2][3]
Q2: What are the most common byproducts in this synthesis?
A2: The most frequently encountered byproducts include the unreacted starting material (2,3,5-trimethylhydroquinone), the di-O-methylated product (1,4-dimethoxy-2,3,5-trimethylbenzene), and oxidation products, primarily 2,3,5-trimethyl-1,4-benzoquinone.[1][4] The formation of C-methylated byproducts is also possible under certain conditions, particularly at higher temperatures.[2]
Q3: Why is the reaction atmosphere important?
A3: The hydroquinone starting material is susceptible to oxidation to the corresponding quinone, especially under basic conditions.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this side reaction and prevent the formation of colored impurities that can complicate purification.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material, you can observe the consumption of the hydroquinone and the appearance of the desired product and any byproducts. Gas chromatography (GC) can also be used for more quantitative analysis.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction has a very low yield of the desired mono-methylated product. What are the possible causes and solutions?
A: Low yields can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate amount of methylating agent or base.
-
Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. Ensure at least one molar equivalent of the methylating agent is used. The amount of base can also be critical; for bases like K₂CO₃, using a slight excess is common.[1]
-
-
Poor Reagent Quality:
-
Cause: The methylating agent may have degraded, or the solvent may not be anhydrous.
-
Solution: Use a fresh bottle of the methylating agent. Ensure that anhydrous solvents are used, as water can react with some methylating agents and affect the solubility of reactants.
-
-
Suboptimal Base:
-
Cause: The chosen base may not be strong enough to efficiently deprotonate the hydroquinone.
-
Solution: While K₂CO₃ is common, a stronger base might be needed depending on the solvent and temperature. However, stronger bases can also promote side reactions. A careful balance is required.
-
Issue 2: Significant Formation of 1,4-dimethoxy-2,3,5-trimethylbenzene (Di-methylated Byproduct)
Q: My product is contaminated with a significant amount of the di-methylated byproduct. How can I improve the selectivity for mono-methylation?
A: Formation of the di-methylated product is a common challenge. Here are strategies to enhance mono-selectivity:
-
Stoichiometry of the Methylating Agent:
-
Cause: Using a large excess of the methylating agent will drive the reaction towards di-methylation.
-
Solution: Carefully control the stoichiometry. Use slightly more than one equivalent of the methylating agent relative to the 2,3,5-trimethylhydroquinone. A slow, dropwise addition of the methylating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-methylation.
-
-
Reaction Temperature:
-
Cause: Higher temperatures can increase the rate of the second methylation step.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer period. This can improve selectivity for the mono-methylated product.
-
Issue 3: Presence of Colored Impurities (Oxidation)
Q: My final product is yellow or brown, suggesting the presence of impurities. What is the cause and how can I prevent this?
A: The coloration is likely due to the formation of 2,3,5-trimethyl-1,4-benzoquinone, an oxidation byproduct.
-
Reaction Atmosphere:
-
Purification:
-
Solution: If oxidation has already occurred, the quinone byproduct can often be removed during workup. Washing the organic layer with a solution of a mild reducing agent like sodium bisulfite may help to convert the quinone back to the hydroquinone, which can then be separated. Purification by column chromatography is also effective.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Phenol Methylation (Representative Data)
| Parameter | Condition A | Condition B | Condition C | Impact on Byproduct Formation |
| Temperature | 420°C | 450°C | 550°C | At lower temperatures, para-methylation may be slow. At very high temperatures, decomposition and formation of other isomers like 2,6-xylenol can increase.[5] |
| Methanol/Phenol Molar Ratio | 2:1 | 4:1 | 6:1 | Higher ratios of the methylating agent can lead to higher degrees of methylation (e.g., formation of trimethylphenol from xylenol).[6] |
| Catalyst | Magnesium Oxide | Iron-Chromium Oxide | Zeolites | The choice of catalyst significantly impacts selectivity. For instance, magnesium oxide can favor ortho-methylation.[6][7] Zeolites at high temperatures can lead to a mixture of O- and C-methylated products.[2] |
| Pressure | 1 atm | 10-20 atm | >20 atm | Superatmospheric pressure can increase the yield of alkylated phenols and inhibit the formation of hydrocarbon byproducts.[6] |
Note: This table presents generalized data from related phenol alkylation processes to illustrate the impact of reaction conditions. Optimal conditions for this compound synthesis should be determined empirically.
Experimental Protocols
Protocol: Synthesis of this compound via Mono-O-Methylation of 2,3,5-trimethylhydroquinone
Materials:
-
2,3,5-trimethylhydroquinone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3,5-trimethylhydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Evacuate the flask and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Add anhydrous acetone via syringe to create a stirrable slurry.
-
In the dropping funnel, prepare a solution of dimethyl sulfate (1.1 eq) in anhydrous acetone.
-
Add the dimethyl sulfate solution dropwise to the stirring slurry over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if it is slow, but this may reduce selectivity.
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Troubleshooting flowchart for identifying and resolving common issues in the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Controlling Monomethylation of Hydroquinone to p-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3968172A - Process for the preparation of 2,4,6-trimethylphenol - Google Patents [patents.google.com]
- 6. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 7. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the oxidation of 4-Methoxy-2,3,6-trimethylphenol to its primary product, 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of this compound?
The primary and desired product of the oxidation of this compound is 2,3,5-trimethyl-1,4-benzoquinone. This reaction is a crucial step in the industrial synthesis of Vitamin E.[1][2][3]
Q2: What are some common oxidizing agents used for this transformation?
A variety of oxidizing agents can be employed for this reaction. Common choices include:
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Fremy's salt (Potassium nitrosodisulfonate): A reliable reagent for the oxidation of phenols to quinones.[5]
-
Silver(I) oxide (Ag₂O): Effective for phenol oxidations.[6]
-
Chromic acid (generated from sodium dichromate, Na₂Cr₂O₇): A strong oxidizing agent capable of converting phenols to quinones.[5][6]
-
Manganese dioxide (MnO₂): Used in an acidic medium for direct oxidation.[7]
-
Molecular oxygen (O₂) or air: Often used in conjunction with a catalyst system.[2][4]
-
Hypervalent iodine reagents: These have proven to be useful for the oxidative dearomatization of phenols to form cyclohexadienones.[8]
Q3: What are the potential side reactions or byproducts I should be aware of?
Several side reactions can occur, leading to the formation of impurities:
-
Demethylation: The methoxy group can be cleaved, resulting in the formation of 2,3,6-trimethylhydroquinone.[9]
-
Hydroxylation and further oxidation: The aromatic ring or methyl groups can be hydroxylated, leading to byproducts like 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde, as seen in the oxidation of similar phenols.[10]
-
Polymerization: Phenolic compounds can be prone to polymerization, especially under harsh reaction conditions, leading to the formation of colored, insoluble materials.[11]
-
Formation of colored intermediates: The reaction mixture may develop color due to the formation of intermediate species like p-benzoquinone, which can indicate the progress of the reaction but also the potential for side product formation.[11]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or no conversion of starting material | - Inactive or insufficient oxidizing agent.- Inappropriate reaction temperature.- Poor catalyst activity or poisoning.- Mass transfer limitations in gas-liquid reactions (e.g., with O₂).[4] | - Check the quality and stoichiometry of the oxidizing agent.- Optimize the reaction temperature; some oxidations are exothermic.[7]- Ensure the catalyst is active and not poisoned by impurities.- For gas-liquid reactions, improve agitation or consider using a microreactor to enhance mass transfer.[4] |
| Low yield of the desired 2,3,5-trimethyl-1,4-benzoquinone | - Over-oxidation of the product.- Competing side reactions (e.g., demethylation, polymerization).[9][11]- Suboptimal reaction conditions (pH, solvent). | - Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed.- Adjust the reaction conditions to minimize side reactions. A change in solvent or a lower temperature might be beneficial.- Optimize the pH of the reaction medium; for instance, using manganese dioxide in up to 40% sulfuric acid has been reported.[7] |
| Formation of a dark, insoluble precipitate (polymerization) | - High reaction temperature.- High concentration of reactants.- Presence of strong acids or bases that can catalyze polymerization. | - Lower the reaction temperature.- Perform the reaction at a higher dilution.- Control the pH of the reaction mixture carefully. |
| Difficulties in product isolation and purification | - The product may be an oil, making crystallization difficult.[12]- Presence of multiple byproducts with similar polarities. | - Use column chromatography for purification. A mixture of ethyl acetate and diethyl ether (4:1) has been used successfully.[12]- Consider converting the quinone to the more stable hydroquinone by reduction (e.g., with NaBH₄ or SnCl₂), purifying the hydroquinone, and then re-oxidizing it to the quinone.[5] |
| Reaction mixture develops a strong color | - Formation of quinone and other colored intermediates is expected.[11] | - This is often a normal observation. The disappearance of the starting phenol and the appearance of the quinone product can be monitored by chromatographic methods to confirm reaction progress. |
Experimental Protocols
Oxidation using Fremy's Salt
This protocol is adapted from a general procedure for the oxidation of substituted phenols.
-
Preparation of Reagents:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Prepare a solution of Fremy's salt (potassium nitrosodisulfonate) and a buffer (e.g., potassium biphosphate) in water.[12]
-
-
Reaction Procedure:
-
To the solution of the phenol, add the aqueous solution of Fremy's salt and buffer all at once.
-
Stir the mixture vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
-
Catalytic Oxidation with Copper(II) Chloride and Oxygen
This protocol is based on a "green chemistry" approach using a copper catalyst and molecular oxygen.[2]
-
Catalyst Preparation (in situ):
-
The active catalyst, an oxotetracuprate, can be formed in situ by the hydrolysis of CuCl₂ in the presence of an imidazolium chloride ionic liquid.
-
-
Reaction Procedure:
-
Dissolve this compound in a mixture of the ionic liquid and a co-solvent like n-butanol.
-
Heat the reaction mixture to the desired temperature.
-
Bubble molecular oxygen through the solution.
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the product can be separated from the ionic liquid catalyst by extraction with an organic solvent.
-
The ionic liquid containing the catalyst can potentially be recycled.
-
The extracted product can be further purified by standard methods such as chromatography or distillation.
-
Data Summary
| Oxidizing System | Substrate | Product | Solvent | Temperature | Yield | Reference |
| Fremy's Salt / K₂HPO₄ | 1-(2'-hydroxy-3',4',6'-trimethylphenyl)-1,6-hexanediol | 2,3,5-trimethyl-6-(1',6'-dihydroxyhexyl)-1,4-benzoquinone | DMF / Water | Room Temp. | ~81% | [12] |
| MnO₂ / H₂SO₄ | 2,3,6-trimethyl-phenol | trimethyl-benzoquinone | Aqueous H₂SO₄ | 70-95°C | Not specified | [7] |
| O₂ / CuCl₂ | 2,3,6-trimethylphenol | trimethyl-1,4-benzoquinone | Ionic Liquid / n-butanol | Not specified | High selectivity | [2] |
| O₂ / Mo-V-P Heteropoly Acid | 2,3,6-trimethylphenol | 2,3,5-trimethyl-1,4-benzoquinone | Two-phase system | Optimized | >99% | [3] |
| High-velocity air / Catalyst | 2,3,6-trimethylphenol | trimethyl-1,4-benzoquinone | Not specified | Not specified | Not specified | [4] |
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting logic for addressing low product yield in phenol oxidation.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. Ch24: Phenols oxidations [chem.ucalgary.ca]
- 7. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions
Disclaimer: Detailed stability and degradation data for 4-Methoxy-2,3,6-trimethylphenol are limited in publicly available literature. The following information is based on the general chemical properties of substituted and hindered phenols and established principles of forced degradation studies as outlined by international guidelines. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other phenolic compounds, this compound is susceptible to degradation under several conditions. The primary factors of concern are:
-
Oxidation: Phenols are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][2][3] The electron-donating groups on the aromatic ring of this molecule (methoxy and methyl groups) can increase its susceptibility to oxidation.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[2][4]
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate degradation reactions.[1][2]
-
Extreme pH (Hydrolysis): While phenols are generally stable to hydrolysis, extreme acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products have not been extensively reported for this molecule, based on the chemistry of similar hindered phenols, oxidation is a likely degradation pathway.[5][6] This could lead to the formation of quinone-type structures through the oxidation of the phenolic hydroxyl group. Further degradation could involve ring-opening or polymerization.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is recommended to:
-
Store in a cool, dark place: Protect from light and high temperatures.
-
Use an inert atmosphere: For long-term storage or for solutions, purging with an inert gas like nitrogen or argon can prevent oxidation.
-
Use amber glass vials: To protect solutions from light.
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
-
Avoid sources of ignition and strong oxidizing agents.
Q4: Is this compound expected to be stable in my formulation?
A4: The stability in a specific formulation will depend on the excipients used, the pH of the formulation, and the storage conditions. It is crucial to conduct compatibility studies with your specific formulation components. Forced degradation studies of the drug substance alone and in the presence of excipients can help predict potential stability issues.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., turning yellowish or brownish) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For sensitive applications, consider storage under an inert atmosphere. |
| Unexpected peaks in chromatogram of a freshly prepared solution | Degradation during sample preparation (e.g., dissolution in a reactive solvent, exposure to high temperature, or light). | Prepare solutions in high-purity solvents, minimize exposure to heat and light during preparation, and analyze as quickly as possible. Consider using amber vials and working under subdued lighting. |
| Loss of potency of the compound in solution over a short period | Oxidative degradation, especially if the solvent is not de-gassed. Photodegradation if exposed to light. | Use de-gassed solvents for preparing solutions. Store solutions in amber, sealed vials, and at low temperatures. If possible, prepare fresh solutions for each experiment. |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 incubator). Consider the presence of components in the medium that could promote degradation (e.g., metal ions). |
Experimental Protocols
Typical Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the analytical method used. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period, protected from light.
-
Dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a defined period.
-
After exposure, dissolve the solid in a suitable solvent and dilute to the target concentration.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Cool and dilute with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples at appropriate time points.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection.
-
The method should be able to separate the intact compound from all degradation products.
Data Presentation
Predicted Stability Profile of this compound
The following table provides a qualitative summary of the expected stability of this compound under various stress conditions, based on the general behavior of hindered phenolic compounds.
| Stress Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Likely Stable | Minimal degradation expected |
| Oxidation | 3% H₂O₂, Room Temp | Susceptible to Degradation | Oxidized products (e.g., quinones) |
| Thermal (Solid) | 80°C | Moderately Stable | Potential for slow oxidation |
| Thermal (Solution) | 80°C | Less Stable than Solid | Accelerated oxidation |
| Photolytic | ICH Q1B Conditions | Susceptible to Degradation | Photodegradation products |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Hypothetical Oxidative Degradation Pathway
Caption: Hypothetical oxidative degradation pathway.
Antioxidant Mechanism (Hydrogen Atom Transfer)
Caption: General antioxidant mechanism of hindered phenols.
References
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent and scalable approach involves a two-step process. The first step is the vapor-phase methylation of m-cresol using methanol to produce 2,3,6-trimethylphenol.[1][2] The second step involves the selective methoxylation of the 2,3,6-trimethylphenol intermediate at the 4-position. This route is favored for its use of readily available starting materials and amenability to industrial-scale production.
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several key challenges. In the initial methylation step, maintaining catalyst activity and selectivity over extended periods is critical.[2][3] By-product formation, particularly of other trimethylphenol isomers and anisoles, can complicate purification.[4] The subsequent methoxylation step requires precise control of reaction conditions to ensure selective O-alkylation at the desired position and to minimize side reactions. Heat and mass transfer limitations in larger reactors can also impact yield and purity.
Q3: How can the yield and selectivity of the initial vapor-phase methylation of m-cresol be optimized?
A3: Optimization hinges on several factors. The choice of catalyst is paramount; mixed metal oxides, such as Fe₂O₃-SiO₂-CuO, have demonstrated high reactivity and selectivity.[2] Reaction temperature, pressure, liquid hourly space velocity (LHSV), and the molar ratio of methanol to m-cresol must be carefully controlled. For instance, studies show optimal temperatures are often in the range of 340-380°C.[2] Introducing water into the feed can sometimes help sustain catalyst activity.[3]
Q4: What are the critical parameters to control during the methoxylation of 2,3,6-trimethylphenol?
A4: For the selective methoxylation step, critical parameters include the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide), the base (e.g., potassium carbonate, sodium hydroxide), the solvent, and the reaction temperature. The reactivity of the phenol and the strength of the base must be balanced to favor O-methylation at the sterically accessible 4-position while preventing undesired side reactions. Temperature control is crucial to manage the exothermic nature of the reaction and prevent by-product formation.
Q5: What safety precautions are necessary when handling the reagents for this synthesis?
A5: This synthesis involves hazardous materials requiring strict safety protocols. Methanol is flammable and toxic. m-Cresol is corrosive and toxic. Methylating agents like dimethyl sulfate are extremely hazardous and carcinogenic. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure emergency access to safety showers and eyewash stations.
Troubleshooting Guide
Problem 1: Low conversion of m-cresol in the vapor-phase methylation step.
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Possible Cause 1: Catalyst Deactivation. The catalyst may have lost activity due to coking (carbon deposition) or poisoning.
-
Solution: Regenerate the catalyst according to the manufacturer's protocol, which may involve controlled oxidation to burn off carbon deposits. If regeneration is not possible, replace the catalyst bed. Consider adding water to the feed, as this has been shown to prolong catalyst life in some systems.[3]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature. The temperature may be too low for efficient conversion.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the conversion and selectivity. Be aware that excessively high temperatures can lead to increased by-product formation.[4]
-
-
Possible Cause 3: Incorrect Space Velocity. A high Liquid Hourly Space Velocity (LHSV) reduces the contact time between reactants and the catalyst.
-
Solution: Decrease the LHSV to allow for a longer residence time in the reactor, thereby increasing the opportunity for conversion.
-
Problem 2: Poor selectivity towards 2,3,6-trimethylphenol (High levels of other isomers).
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Possible Cause 1: Inappropriate Catalyst. The catalyst may not possess the required shape-selectivity for ortho- and para-methylation of m-cresol.
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Possible Cause 2: Incorrect Methanol to m-Cresol Ratio. An improper molar ratio can affect the methylation pattern.
-
Solution: Optimize the molar ratio of methanol to m-cresol. A higher methanol ratio often favors polymethylation, but the optimal ratio for maximizing 2,3,6-trimethylphenol yield needs to be determined experimentally.[2]
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Problem 3: Low yield in the 4-position methoxylation step.
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Possible Cause 1: Incomplete Deprotonation. The base may not be strong enough or used in sufficient quantity to fully deprotonate the 2,3,6-trimethylphenol, leading to unreacted starting material.
-
Solution: Switch to a stronger base or increase the molar equivalents of the current base. Ensure the reaction is conducted under anhydrous conditions if using moisture-sensitive bases.
-
-
Possible Cause 2: Steric Hindrance. The methyl groups ortho to the hydroxyl group may sterically hinder the approach of the methylating agent.
-
Solution: While steric hindrance is inherent, optimizing other parameters can help. Using a smaller, more reactive methylating agent or increasing the reaction temperature (within limits to avoid decomposition) may improve the reaction rate.
-
-
Possible Cause 3: Side Reactions. The methylating agent may be reacting with the solvent or decomposing under the reaction conditions.
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Solution: Choose an inert solvent that is stable under the reaction conditions. Add the methylating agent slowly and control the temperature to minimize decomposition.
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Problem 4: Final product is impure and difficult to purify.
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Possible Cause 1: Formation of Isomeric By-products. Incomplete selectivity in either the methylation or methoxylation step can lead to isomers that are difficult to separate due to similar boiling points and polarities.
-
Solution: Re-optimize the reaction conditions of the problematic step to enhance selectivity. For purification, high-performance fractional distillation under vacuum or preparative chromatography may be necessary.[5]
-
-
Possible Cause 2: Presence of Anisole By-products. Over-methylation can lead to the formation of trimethyl anisoles.[4]
-
Solution: Carefully control the stoichiometry of the methylating agent in the second step. Analyze the crude product to identify the specific anisole and develop a targeted purification strategy, such as crystallization or extractive workup.
-
Quantitative Data on m-Cresol Methylation
The following table summarizes reaction conditions and outcomes for the synthesis of 2,3,6-trimethylphenol from m-cresol, which serves as the key intermediate.
| Catalyst Composition | Temperature (°C) | Molar Ratio (Methanol:m-cresol) | LHSV (h⁻¹) | m-Cresol Conversion (%) | 2,3,6-TMP Selectivity (%) | Reference |
| Fe₂O₃-SiO₂-CuO | 340 | 5:1 | 0.7 | >98% | 97.9% | [2] |
| Fe₂O₃:SiO₂:Al₂O₃:K₂O | 380 | 7:1 | 1.3 | Not specified | 97.2% | [2] |
| Iron Oxide | 380 | 3:1 | 1.0 | 99.89% | 90.80% | [1] |
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Methylation of m-Cresol
This protocol describes a general procedure for the synthesis of 2,3,6-trimethylphenol based on published methods.[1][2]
-
Catalyst Packing: A fixed-bed tube reactor is packed with a suitable catalyst, such as an Fe₂O₃-SiO₂-CuO composite. The catalyst bed is heated under a nitrogen flow to the desired reaction temperature (e.g., 340°C).
-
Feed Preparation: A feed mixture is prepared with a specific molar ratio of methanol to m-cresol (e.g., 5:1). In some cases, a small percentage of water is added to the feed.
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Reaction: The liquid feed is pumped into a vaporizer and then passed through the heated catalyst bed at a controlled Liquid Hourly Space Velocity (LHSV), for example, 0.7 h⁻¹. The reaction is typically carried out at or slightly above atmospheric pressure.
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Product Collection: The reactor outlet stream is cooled, and the liquid product is condensed and collected. The non-condensable gases are vented.
-
Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of m-cresol and the selectivity towards 2,3,6-trimethylphenol. The crude product is then purified, typically by fractional vacuum distillation, to isolate the 2,3,6-trimethylphenol intermediate.
Protocol 2: Selective Methoxylation of 2,3,6-trimethylphenol
This is a representative protocol for the O-methylation of a phenol.
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with 2,3,6-trimethylphenol, a suitable solvent (e.g., anhydrous acetone or DMF), and a base (e.g., 1.5 equivalents of powdered anhydrous potassium carbonate).
-
Addition of Methylating Agent: The mixture is stirred under a nitrogen atmosphere. A methylating agent (e.g., 1.2 equivalents of dimethyl sulfate) is added dropwise to the suspension via an addition funnel. The rate of addition is controlled to maintain the reaction temperature below a specific limit (e.g., 40-50°C).
-
Reaction: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 60°C or reflux) and stirred for several hours (e.g., 4-12 hours) until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature. The solids are filtered off, and the solvent is removed from the filtrate under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude this compound is then purified by vacuum distillation, crystallization from a suitable solvent (e.g., hexane), or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. US3968172A - Process for the preparation of 2,4,6-trimethylphenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Methoxy-2,3,6-trimethylphenol Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the purity of 4-Methoxy-2,3,6-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
The primary industrial synthesis route for this compound involves the catalytic O-methylation of 2,3,6-trimethylphenol using methanol.[1] The purity of the final product is highly dependent on the purity of this precursor and the selectivity of the reaction. Common impurities may include:
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Unreacted Starting Material: Residual 2,3,6-trimethylphenol.
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Isomeric Precursors: If the starting 2,3,6-trimethylphenol was synthesized from m-cresol, isomers like 2,3,5-trimethylphenol or other xylenols might be present and carry through.[2][3]
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Side-Reaction Products: C-methylated derivatives or polymethylated compounds can form during the methylation process, especially if reaction conditions are not optimal.[1]
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Related Phenolic Compounds: The initial feedstock for the precursor synthesis can contain a variety of other phenolic compounds which may lead to a spectrum of closely boiling di- and tri-methyl-substituted phenols in the final crude product.[3]
Table 1: Potential Impurities and Their Origins
| Impurity | Likely Origin | Separation Challenge |
|---|---|---|
| 2,3,6-Trimethylphenol | Unreacted starting material | Similar polarity, may require efficient chromatography. |
| 2,4,6-Trimethylphenol | Impurity from precursor synthesis | Very similar properties, often requires high-resolution techniques.[3] |
| Other Xylenol/Trimethylphenol Isomers | Impurity from precursor synthesis | Similar boiling points, making distillation difficult.[3] |
| C-methylated Byproducts | Non-selective methylation reaction | Polarity may differ enough for chromatographic separation.[1] |
Q2: How can I accurately assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for determining the purity of phenolic compounds.[4] A reverse-phase (RP-HPLC) method, typically with a C18 column, can effectively separate the target compound from many of its impurities.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help confirm the functional groups present and identify certain types of impurities if their concentration is high enough.
Q3: I have a crude reaction mixture. What is the best initial purification step?
For many phenolic compounds, a simple liquid-liquid extraction or an acid-base wash is an effective first step to remove significant impurities. Since phenols are weakly acidic, you can often use a dilute base (like aqueous sodium bicarbonate or sodium hydroxide) to deprotonate the phenol, moving it into the aqueous phase and leaving non-acidic impurities in the organic layer. Subsequently, re-acidifying the aqueous layer and extracting with an organic solvent can recover the phenolic product in a more purified state.
Q4: My compound is still impure after recrystallization. What should be my next step?
If recrystallization fails to yield a product of the desired purity, column chromatography is the recommended next step. Phenolic compounds can be challenging to purify on standard silica due to potential tailing.[6] However, with the correct solvent system, it is highly effective. If silica gel chromatography is insufficient, consider more advanced techniques.
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Reverse-Phase Chromatography (C18): This is often effective for separating compounds that are difficult to resolve on normal-phase silica.[6][7]
-
Sephadex LH-20 Chromatography: This material is frequently used to purify phenolics from crude plant extracts and can be applied here.[4][6]
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Preparative HPLC: For achieving very high purity (>98%), semi-preparative or preparative RP-HPLC is an excellent, albeit more resource-intensive, option.[5]
Q5: How can I minimize product loss during the purification process?
Product loss is a common issue, particularly during multi-step purifications. To mitigate this:
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Optimize Each Step: Ensure each step (extraction, chromatography, etc.) is optimized for yield before proceeding to the next.
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Use Recycling HPLC: For difficult separations where compounds elute closely, recycle-HPLC can increase separation efficiency without significant solvent consumption or product loss by passing the eluent through the column multiple times.[5]
-
Combine Fractions Carefully: When performing column chromatography, analyze fractions by TLC or HPLC before combining them to avoid mixing pure fractions with impure ones.
-
Avoid Unnecessary Steps: Do not perform a purification step if it does not significantly improve purity. Over-purification can lead to substantial losses.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.
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Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., hexane, ethanol, ethyl acetate, toluene, and water/alcohol mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
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Dissolution: In a flask, add a minimum amount of the chosen hot solvent to your crude this compound until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterward, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point (72–74 °C) to remove all solvent.[1]
Protocol 2: Silica Gel Column Chromatography
This protocol is a standard method for separating compounds based on their polarity.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), experiment with different solvent systems to find one that gives your target compound a retention factor (R_f) of approximately 0.3-0.4. Good starting points for phenols include gradients of ethyl acetate in hexane or chloroform/methanol mixtures.[6]
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Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing) or as a slurry to ensure a uniform, bubble-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in separate test tubes. You may use an isocratic (single solvent mix) or gradient (increasing polarity over time) elution.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
General Purification Workflow
This diagram illustrates the typical sequence of steps in a purification campaign, from the initial crude material to the final, validated product.
References
- 1. Buy this compound | 53651-61-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 4-Methoxy-2,3,6-trimethylphenol. The information is intended for researchers, scientists, and professionals in drug development.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through the methylation of a suitable methoxyphenol precursor, such as 4-methoxyphenol, or the methylation of a trimethylphenol, like 2,3,6-trimethylphenol. A plausible and commonly employed method for such transformations is the vapor-phase alkylation of a phenolic compound with an alcohol (e.g., methanol) over a solid acid or metal oxide catalyst.
Caption: Proposed synthesis pathway for this compound.
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity
| Question | Possible Causes | Troubleshooting Steps |
| Why has my catalyst activity dropped significantly in a short period? | 1. Catalyst Poisoning: The presence of impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly poison the active sites of the catalyst. 2. High Reaction Temperature: Excessively high temperatures can lead to rapid coke formation and catalyst sintering. Temperatures above 600°C can cause decomposition of reactants and products, depositing carbon on the catalyst[1]. 3. Feed Composition Imbalance: An incorrect ratio of methanol to the phenolic reactant can accelerate side reactions that lead to coking. | 1. Feed Purity Check: Analyze the feedstock for potential poisons. Implement a purification step for the feed if necessary. 2. Temperature Optimization: Review and optimize the reaction temperature. A temperature range of 350-430°C is often desirable for high yields of alkylated phenols[1]. 3. Molar Ratio Adjustment: Verify and adjust the molar ratio of the reactants. A higher methanol-to-phenol ratio is often used to favor methylation[1]. |
Issue 2: Gradual Decline in Product Yield and Selectivity
| Question | Possible Causes | Troubleshooting Steps |
| My product yield is slowly decreasing over time. What could be the cause? | 1. Coke Deposition: The primary cause of gradual deactivation is often the accumulation of carbonaceous deposits (coke) on the catalyst surface, which blocks active sites and pores[2][3]. Phenol and methanol are both known to contribute to coke formation[2]. 2. Catalyst Sintering: Prolonged operation at high temperatures can cause the small crystallites of the active catalytic phase to agglomerate, reducing the active surface area. 3. Leaching of Active Components: For supported catalysts, the active species may slowly leach from the support material under reaction conditions. | 1. Catalyst Regeneration: Implement a regeneration cycle to remove coke deposits. This typically involves a controlled oxidation (burn-off) of the coke in a stream of air or a mixture of an inert gas and oxygen at elevated temperatures (e.g., 350-600°C)[4]. 2. Re-evaluate Operating Temperature: Consider operating at the lower end of the effective temperature range to minimize sintering. 3. Catalyst Characterization: Analyze the spent catalyst using techniques like TEM or XRD to check for changes in morphology and crystal structure. |
Issue 3: Increased Pressure Drop Across the Catalyst Bed
| Question | Possible Causes | Troubleshooting Steps |
| Why is the pressure drop across my reactor increasing? | 1. Excessive Coke Formation: Severe coking can lead to the blockage of the catalyst bed, restricting the flow of reactants. 2. Catalyst Attrition: The physical breakdown of catalyst particles can generate fines that plug the reactor. | 1. Immediate Regeneration: A significant pressure drop is a strong indicator of severe coking. The reactor should be taken offline for catalyst regeneration. 2. Catalyst Mechanical Strength: Evaluate the mechanical strength of the catalyst. If attrition is an issue, consider using a more robust catalyst or a different reactor type. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in phenol methylation?
A1: The most common deactivation mechanism is the formation of coke on the catalyst surface. Coke is a carbonaceous deposit that physically blocks the active sites and pores of the catalyst, leading to a loss of activity and selectivity. Both phenol and methanol can act as coke precursors[2]. The formation of coke has been shown to have a linear correlation with the initial deactivation of the catalyst[2].
Q2: What types of coke can be formed during the synthesis?
A2: Infrared spectroscopy studies on coked catalysts have identified different types of carbonaceous deposits. When methanol is the primary source, olefinic species can form on both Brønsted and Lewis acid sites. In the presence of both phenol and methanol, the coke is more complex and can include phenolate, aromatic, and polyaromatic species, which tend to adsorb on Lewis acid sites[2].
References
managing reaction temperature for optimal "4-Methoxy-2,3,6-trimethylphenol" yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction to produce 2,3,5-trimethylhydroquinone (TMHQ), the precursor to this compound, is showing low yield. What are the common causes and solutions?
A1: Low yields in the synthesis of 2,3,5-trimethylhydroquinone (TMHQ) can stem from several factors, primarily related to the oxidation of the trimethylphenol precursor and the subsequent reduction of the resulting trimethyl-p-benzoquinone.
Common Causes:
-
Suboptimal Oxidation Temperature: The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone is temperature-sensitive. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can promote the formation of undesired byproducts.
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Inefficient Reduction: The reduction of 2,3,5-trimethyl-p-benzoquinone to TMHQ requires careful control of reaction conditions. Incomplete reduction will result in a lower yield of the desired hydroquinone.
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Catalyst Deactivation: The catalyst used in both the oxidation and reduction steps can lose activity over time, leading to decreased reaction rates and lower yields.
Troubleshooting Solutions:
-
Optimize Oxidation Temperature: The recommended temperature range for the catalytic oxidation of 2,3,6-trimethylphenol is typically between 50°C and 80°C. It is advisable to start with a temperature around 55-60°C and optimize based on in-process monitoring of the reaction progress.
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Ensure Complete Reduction: For the hydrogenation of 2,3,5-trimethyl-p-benzoquinone, a temperature range of 20°C to 60°C is generally preferred. Ensure adequate hydrogen pressure and sufficient reaction time to drive the reaction to completion.
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Catalyst Management: Use fresh or regenerated catalyst for each batch to ensure optimal activity. If catalyst recycling is employed, establish a deactivation and regeneration protocol.
Q2: I am observing the formation of significant byproducts during the synthesis of TMHQ. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common challenge. In the context of TMHQ synthesis from 2,6-dimethylphenol, one potential side reaction is the formation of a dimeric aminomethyl adduct.
Troubleshooting Selectivity:
-
Temperature Control in Aminomethylation: If your synthesis involves an aminomethylation step, the reaction temperature is critical. For instance, in the formation of a Mannich salt from 2,6-dimethyl-hydroquinone, maintaining a temperature range of 40 to 60°C is preferable. Temperatures exceeding 65°C can lead to an increase in the formation of the 2-mole aminomethyl adduct.[1]
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Solvent Choice: The choice of solvent can influence the reaction pathway. For the sulfonation of 2,3,6-trimethylphenol, using an organic solvent that is immiscible with water can improve the selectivity of the subsequent oxidation and reduction steps.
Q3: The final methylation step to produce this compound from TMHQ is resulting in a mixture of products, including the dimethylated ether. How can I favor the formation of the desired mono-methylated product?
A3: Achieving selective mono-O-methylation of a hydroquinone can be challenging. The formation of the diether is a common side reaction.
Strategies for Selective Monomethylation:
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Control of Stoichiometry: Use a carefully controlled molar ratio of the methylating agent to TMHQ. A slight excess of the methylating agent may be necessary to ensure complete conversion of the starting material, but a large excess will favor the formation of the dimethyl ether.
-
Reaction Temperature: The reaction temperature for methylation can significantly impact selectivity. While higher temperatures (150-250°C) have been reported for the monomethylation of some phenolic compounds, these conditions may also promote di-methylation.[2] It is recommended to start at a lower temperature (e.g., 80°C with dimethyl sulfate) and gradually increase it while monitoring the product distribution by a suitable analytical method like GC-MS or HPLC.[3]
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Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base used can influence the outcome. Milder methylating agents and bases may offer better control over the reaction.
-
Catalyst Selection: The use of specific catalysts, such as acid clays, has been suggested for the monomethylation of phenolic compounds.[2] Experimenting with different catalysts could lead to improved selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ) from 2,3,6-trimethylphenol?
A1: The synthesis of TMHQ from 2,3,6-trimethylphenol typically involves a two-step process: oxidation followed by reduction. The optimal temperature for the oxidation step is generally in the range of 50°C to 80°C. For the subsequent hydrogenation (reduction) step, a temperature range of 20°C to 60°C is recommended.
Q2: What are the key experimental parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to optimize both the synthesis of the TMHQ precursor and the final methylation step. For the TMHQ synthesis, precise temperature control during oxidation and ensuring complete reduction are key. For the selective O-methylation of TMHQ, the critical parameters to control are the stoichiometry of the methylating agent, the reaction temperature, and potentially the choice of catalyst and solvent.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for monitoring the reaction progress. These methods can be used to identify and quantify the starting materials, intermediates, the desired product, and any byproducts. This allows for real-time adjustments to the reaction conditions to optimize the yield and purity.
Data Presentation
Table 1: Summary of Reaction Temperatures for Key Synthetic Steps
| Reaction Step | Precursor | Product | Recommended Temperature Range (°C) | Notes |
| Oxidation | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-p-benzoquinone | 50 - 80 | Higher temperatures may lead to byproducts. |
| Reduction | 2,3,5-Trimethyl-p-benzoquinone | 2,3,5-Trimethylhydroquinone | 20 - 60 | Ensure complete conversion. |
| Aminomethylation | 2,6-Dimethyl-hydroquinone | Mannich Salt | 40 - 60 | Temperatures >65°C increase byproduct formation.[1] |
| O-Methylation | 2,3,5-Trimethylhydroquinone | This compound | 80 - 250 | Lower temperatures may favor mono-methylation.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol (General Procedure)
This protocol outlines a general two-step procedure. Specific catalysts, solvents, and reaction times should be optimized based on laboratory-specific conditions and available literature.
Step 1: Oxidation of 2,3,6-Trimethylphenol
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In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,3,6-trimethylphenol in an appropriate organic solvent.
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Add the chosen oxidation catalyst.
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Heat the mixture to the desired reaction temperature (e.g., 55-60°C).
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Introduce an oxidizing agent (e.g., air or oxygen) into the reaction mixture while maintaining vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Isolate the crude 2,3,5-trimethyl-p-benzoquinone by solvent evaporation or extraction.
Step 2: Reduction of 2,3,5-Trimethyl-p-benzoquinone
-
Dissolve the crude 2,3,5-trimethyl-p-benzoquinone in a suitable solvent in a hydrogenation apparatus.
-
Add a hydrogenation catalyst (e.g., palladium on carbon).
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Pressurize the vessel with hydrogen gas to the desired pressure.
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Maintain the reaction temperature within the optimal range (e.g., 20-60°C) with efficient stirring.
-
Monitor the hydrogen uptake and reaction progress until the reaction is complete.
-
Filter off the catalyst.
-
Isolate the 2,3,5-trimethylhydroquinone product by crystallization or other purification techniques.
Protocol 2: Selective O-Methylation of 2,3,5-Trimethylhydroquinone (General Approach)
This protocol provides a general approach for the selective methylation. The choice of methylating agent, base, solvent, and temperature will require careful optimization.
-
In a dry reaction vessel under an inert atmosphere, dissolve 2,3,5-trimethylhydroquinone in a suitable anhydrous solvent.
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Add a base (e.g., a non-nucleophilic base) to the solution.
-
Slowly add the methylating agent (e.g., dimethyl sulfate or a similar reagent) while maintaining the desired reaction temperature (start with a lower temperature, e.g., 80°C, and adjust as needed).
-
Monitor the reaction progress by TLC, GC, or HPLC to track the formation of the mono-methylated product and any di-methylated byproduct.
-
Once the desired conversion and selectivity are achieved, quench the reaction.
-
Perform an aqueous workup to remove the base and any salts.
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Extract the product with a suitable organic solvent.
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Dry the organic layer and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or crystallization to isolate this compound.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting logic for temperature-related issues.
References
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is via the O-methylation of 2,3,6-trimethylphenol. This reaction typically follows the principles of the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.
Q2: What are the common starting materials for this synthesis?
A2: The key starting materials are 2,3,6-trimethylphenol and a suitable methylating agent. Common methylating agents include dimethyl sulfate ((CH₃)₂SO₄) and dimethyl carbonate ((CH₃O)₂CO). A base is also required to deprotonate the phenolic hydroxyl group.
Q3: What is the role of the base in this reaction?
A3: A base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), is essential to deprotonate the hydroxyl group of 2,3,6-trimethylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent to form the ether linkage.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the desired Sₙ2 reaction. Protic solvents can slow down the reaction by solvating the nucleophile.
Q5: What are the typical reaction conditions?
A5: Reaction conditions can vary depending on the specific reagents and solvent used. Generally, the reaction is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent, typically between 50 to 100 °C, for a duration of 1 to 8 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol. 2. Inactive methylating agent. 3. Unsuitable solvent. 4. Steric hindrance. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Use a fresh, high-purity methylating agent. 3. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1] 4. Increase reaction time and/or temperature. Consider using a less sterically hindered methylating agent if possible, though for a methyl group this is not a primary concern. |
| Formation of Side Products (e.g., C-alkylation) | 1. Ambident nature of the phenoxide nucleophile. 2. Reaction conditions favoring C-alkylation. | 1. The phenoxide ion can also be alkylated at the aromatic ring (C-alkylation). The choice of solvent can influence the O/C alkylation ratio. Less polar solvents may favor C-alkylation. 2. Use of a more polar, aprotic solvent can favor O-alkylation. Lowering the reaction temperature might also improve selectivity. |
| Presence of Unreacted 2,3,6-trimethylphenol | 1. Insufficient amount of base or methylating agent. 2. Short reaction time or low temperature. | 1. Ensure at least a stoichiometric amount of base is used. A slight excess of the methylating agent can be employed. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider increasing the temperature if the reaction is sluggish. |
| Difficulty in Product Purification | 1. Presence of polar byproducts or unreacted starting materials. 2. Similar boiling points of product and impurities. | 1. Perform an aqueous workup to remove inorganic salts and polar impurities. Extraction with a suitable organic solvent followed by washing with a dilute base solution can remove unreacted phenol. 2. Utilize column chromatography or recrystallization for purification if distillation is not effective. |
| E2 Elimination as a Side Reaction | 1. Steric hindrance around the reaction center. | 1. While less common with methylating agents, steric hindrance in the substrate can favor elimination. Given that 2,3,6-trimethylphenol is sterically hindered, it is important to use a primary methylating agent and conditions that favor the Sₙ2 pathway (e.g., polar aprotic solvent). |
Data Presentation
Table 1: Illustrative Effect of Solvents on the O-Methylation of 2,3,6-trimethylphenol
Disclaimer: The following data is illustrative and based on general principles of Williamson ether synthesis and phenol methylation, as specific comparative data for this compound synthesis was not found in the literature. Actual results may vary.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Estimated Yield (%) | Purity | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 2 - 4 | 85 - 95 | High | Excellent for Sₙ2 reactions, but requires careful removal during workup. |
| Acetonitrile | 37.5 | 3 - 6 | 80 - 90 | High | Good alternative to DMF, easier to remove.[1] |
| Acetone | 20.7 | 4 - 8 | 70 - 85 | Moderate | A less polar aprotic solvent, may require longer reaction times. |
| Tetrahydrofuran (THF) | 7.5 | 6 - 12 | 60 - 75 | Moderate | Lower polarity may lead to slower reaction rates. |
| Dichloromethane (DCM) | 9.1 | 8 - 16 | 50 - 70 | Moderate to Low | Generally less effective for this type of reaction. |
| Ethanol (Protic) | 24.6 | 12 - 24 | < 50 | Low | Protic nature solvates the phenoxide, reducing its nucleophilicity and slowing the reaction. |
Experimental Protocols
Protocol 1: O-Methylation of 2,3,6-trimethylphenol using Dimethyl Sulfate in Acetone
Materials:
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2,3,6-trimethylphenol
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Dimethyl sulfate ((CH₃)₂SO₄)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Diethyl ether
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1 M Sodium hydroxide (NaOH) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous acetone to the flask to create a stirrable suspension.
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Slowly add dimethyl sulfate (1.2 eq) to the mixture at room temperature with vigorous stirring.
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Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
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Dissolve the residue in diethyl ether and wash with 1 M NaOH solution (2 x) to remove any unreacted phenol, followed by a wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Diagram 2: Logical Relationship of Solvent Choice and Reaction Outcome
Caption: Impact of solvent polarity on the synthesis reaction.
References
Technical Support Center: Work-up Procedure for 4-Methoxy-2,3,6-trimethylphenol Reaction Mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of 4-Methoxy-2,3,6-trimethylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of the this compound synthesis, assuming a plausible synthetic route involving the methylation of 2,3,5-trimethylhydroquinone.
Q1: After quenching the reaction, my aqueous and organic layers are not separating well, or an emulsion has formed. What should I do?
A1: Emulsion formation is a common issue. Here are several troubleshooting steps:
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Add Brine: Addition of a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.
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Patience and Gentle Agitation: Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.
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Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
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Solvent Addition: Adding a small amount of a different organic solvent with a different density might help in layer separation.
Q2: My final product yield is very low. What are the potential causes and how can I improve it?
A2: Low yield can result from several factors throughout the reaction and work-up process:
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before starting the work-up.
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Loss during Extraction: Ensure the pH of the aqueous layer is appropriate during extractions. Being a phenol, the product is acidic and will be deprotonated and move to the aqueous layer at high pH. Perform multiple extractions with smaller volumes of solvent for better recovery.
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Improper Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. Residual water can affect purification and yield.
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Purification Losses: During column chromatography, choosing the right solvent system is crucial to avoid excessive band broadening and loss of product. For distillation, ensure the vacuum is stable and the temperature is appropriate to prevent decomposition.
Q3: I am seeing multiple spots on the TLC of my crude product. What are the likely impurities?
A3: The impurities will depend on the specific synthetic route. For a methylation reaction, common impurities could include:
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Unreacted Starting Material: The presence of the starting trimethylhydroquinone.
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Over-methylated Product: Formation of 1,4-dimethoxy-2,3,5-trimethylbenzene.
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Byproducts from Reagents: Residual reagents or their decomposition products.
To identify these, you can run co-spots on the TLC with the starting material. Characterization of the purified product by NMR or Mass Spectrometry will confirm its identity and the presence of any persistent impurities.
Q4: How do I choose the best purification method for my product?
A4: The choice between distillation, recrystallization, or column chromatography depends on the physical properties of your product and the nature of the impurities.
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Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful for removing both more and less polar impurities. A typical stationary phase would be silica gel.
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Distillation: If your product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity. The choice of solvent is critical and may require some screening.
Experimental Workflow & Protocols
General Work-up Procedure Workflow
The following diagram outlines a typical workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification of this compound.
Detailed Experimental Protocol: Aqueous Work-up
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Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any basic reagents.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL for a 100 mL aqueous volume).
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Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Detailed Experimental Protocol: Purification by Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes key physical properties of this compound and a related compound, which can be useful for characterization and in choosing purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility |
| This compound | C₁₀H₁₄O₂ | 166.22 | - | Soluble in many organic solvents.[1] |
| 2,4,6-Trimethylphenol (Mesitol) | C₉H₁₂O | 136.19 | White solid | Very soluble in ether and ethanol; sparingly soluble in water.[2][3] |
| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | - | Very soluble in ethanol, ether, benzene; water solubility of 1,580 mg/L at 25 °C.[4] |
References
Technical Support Center: Analysis of "4-Methoxy-2,3,6-trimethylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Methoxy-2,3,6-trimethylphenol." The information is designed to help identify and resolve issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a "this compound" sample?
A1: Impurities in "this compound" can originate from the synthesis of its precursor, 2,3,6-trimethylphenol, or from the final O-methylation step.
Potential Impurities from Synthesis:
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Isomeric Trimethylphenols: Positional isomers such as 2,4,5-trimethylphenol, 2,3,5-trimethylphenol, and 2,4,6-trimethylphenol may be present.
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Xylenol Isomers: Various isomers of xylenol (dimethylphenol) can be carried over as impurities.
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Unreacted Precursors: Residual m-cresol, a starting material for the synthesis of 2,3,6-trimethylphenol, may be present.
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Other Methylated Phenols: Over- or under-methylated phenolic compounds can also be found.
Potential Impurities from O-Methylation:
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Unreacted 2,3,6-trimethylphenol: Incomplete methylation can leave the starting material in the final product.
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C-Methylated Byproducts: Methylation can sometimes occur on the aromatic ring (C-methylation) instead of the hydroxyl group.
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Polymethylated Compounds: The addition of more than one methyl group can lead to higher methylated impurities.
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Ether Byproducts: Side reactions can lead to the formation of other ether compounds.
Q2: Which analytical techniques are most suitable for identifying impurities in "this compound"?
A2: The most common and effective techniques for analyzing the purity of "this compound" are:
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of phenolic compounds. When coupled with a suitable detector (e.g., UV-Vis or MS), it can be used for both identification and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.
Q3: What is a typical purity specification for high-grade "this compound" used in pharmaceutical applications?
A3: For sensitive applications like pharmaceutical development, a purity of ≥99.0% is often required. It is crucial to request a Certificate of Analysis (COA) from your supplier, which should detail the purity and the profile of any identified impurities.
Troubleshooting Guides
Gas Chromatography (GC) Analysis Issues
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Possible Cause: Active sites in the GC system (e.g., inlet liner, column) interacting with the phenolic hydroxyl group.
-
Troubleshooting Steps:
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Use a deactivated inlet liner: Ensure the liner is designed for the analysis of active compounds like phenols.
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Column Choice: Employ a column specifically suited for phenol analysis, often with a low-bleed, inert stationary phase.
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Derivatization: Consider derivatizing the sample to block the active hydroxyl group, for example, through methylation or silylation.
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Check for Contamination: Clean or replace the inlet liner and trim the first few centimeters of the column.
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Issue 2: Ghost Peaks in the Chromatogram
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Possible Cause: Carryover from previous injections or contamination in the GC system.
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Troubleshooting Steps:
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Solvent Blank Injection: Run a solvent blank to confirm that the ghost peaks are not from the solvent.
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Clean the Injection Port: Contaminants can accumulate in the injection port. Follow the manufacturer's instructions for cleaning.
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Bake Out the Column: Heat the column to a temperature slightly above the analysis temperature (but below the column's maximum limit) to remove strongly retained compounds.
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High-Performance Liquid Chromatography (HPLC) Analysis Issues
Issue 1: Co-elution of Impurities with the Main Peak
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Possible Cause: The chosen mobile phase and stationary phase are not providing adequate separation.
-
Troubleshooting Steps:
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Modify Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.
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Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different selectivity. For phenolic compounds, phenyl-hexyl or C18 columns are common choices.
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Adjust pH: The pH of the mobile phase can affect the retention of phenolic compounds. Experiment with slight pH adjustments to optimize separation.
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Issue 2: Baseline Drift or Noise
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Possible Cause: Contaminated mobile phase, detector lamp instability, or temperature fluctuations.
-
Troubleshooting Steps:
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Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and degas it thoroughly.
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Detector Check: Allow the detector lamp to warm up and stabilize. If the noise persists, the lamp may need replacement.
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Column and System Cleaning: Flush the system with a strong solvent to remove any contaminants.
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Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general starting point for the analysis of "this compound" and its potential impurities.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Protocol 2: HPLC Purity Assay
This protocol is a starting point for determining the purity of "this compound" samples.
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logical troubleshooting flow for analytical issues.
Validation & Comparative
A Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol and Other Vitamin E Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E is an essential lipid-soluble antioxidant crucial for protecting cell membranes from oxidative damage. The term "vitamin E" encompasses a group of eight naturally occurring compounds: four tocopherols and four tocotrienols, with α-tocopherol being the most biologically active form in humans. The synthesis and bioavailability of these active forms are dependent on the metabolic conversion of various precursor molecules. Among the established precursors are γ-tocopherol, δ-tocopherol, and the family of tocotrienols. This guide provides a comparative overview of these precursors and introduces 4-Methoxy-2,3,6-trimethylphenol, a structurally related compound with theoretical potential as a vitamin E precursor, though direct biological evidence is currently limited.
Historically, 2,3,6-trimethylphenol is recognized as a key intermediate in the industrial synthesis of α-tocopherol.[1][2][3] this compound, a naturally occurring methoxyphenol found in plants such as Nigella sativa, shares a core structure with this industrial precursor, suggesting a potential, albeit unproven, role in vitamin E metabolism.[4] This document will objectively compare the known attributes of established vitamin E precursors with the available information on this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Vitamin E Precursors
A direct quantitative comparison of this compound with established vitamin E precursors is challenging due to the limited research on its biological activity. However, a qualitative comparison based on structural analogues and the known metabolism of similar phenolic compounds can be informative.
Table 1: Qualitative Comparison of Vitamin E Precursors
| Feature | This compound | γ-Tocopherol | δ-Tocopherol | Tocotrienols |
| Status as a Precursor | Theoretical; industrial precursor analog | Established | Established | Established |
| Natural Occurrence | Yes (e.g., Nigella sativa)[4] | Yes (abundant in soybean and corn oil) | Yes | Yes (abundant in palm oil, rice bran) |
| Known Bioactivity | Antioxidant properties suggested | Potent antioxidant, anti-inflammatory | Antioxidant | Neuroprotective, anti-cancer, cholesterol-lowering properties |
| Conversion to α-Tocopherol | Not demonstrated in vivo | Yes, but less efficiently retained than α-tocopherol | Yes, but less efficiently retained than α-tocopherol | Limited conversion |
| Bioavailability | Not determined | Lower than α-tocopherol | Lower than α-tocopherol | Generally lower than tocopherols |
Quantitative Performance Data
While specific quantitative data for this compound is not available in the reviewed literature, the following table presents typical antioxidant activity values for established vitamin E forms. These values serve as a benchmark for the potential evaluation of new precursors.
Table 2: Antioxidant Activity of Vitamin E Forms
| Compound | Antioxidant Activity Assay | Result |
| α-Tocopherol | ORAC (µmol TE/g) | ~1,293 |
| Mixed Tocopherols | ORAC (µmol TE/g) | ~1,948 |
| Tocotrienols | ORAC (µmol TE/g) | ~1,229 |
| γ-Tocopherol | DPPH Radical Scavenging | Potent activity |
| δ-Tocopherol | DPPH Radical Scavenging | Potent activity |
ORAC (Oxygen Radical Absorbance Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are common methods to evaluate antioxidant capacity.[5][6]
Experimental Protocols
To facilitate further research into this compound as a potential vitamin E precursor, the following are detailed methodologies for key experiments.
Synthesis of this compound
A general synthesis approach for substituted phenols can be adapted for this compound. A potential route involves the methylation of 2,3,6-trimethylhydroquinone.
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Materials: 2,3,6-trimethylhydroquinone, dimethyl sulfate, sodium hydroxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve 2,3,6-trimethylhydroquinone in an aqueous solution of sodium hydroxide.
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Add dimethyl sulfate dropwise to the solution while stirring vigorously at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture with dilute hydrochloric acid.
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Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound (this compound), and a reference antioxidant (e.g., Trolox).
-
Procedure:
-
Prepare a stock solution of the test compound and reference antioxidant in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound or reference to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.[7]
-
This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.
-
Materials: Fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox, phosphate buffer, test compound.
-
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox, and the test compound in phosphate buffer.
-
In a 96-well plate, mix the test compound or Trolox with the fluorescein solution.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) and determine the ORAC value relative to Trolox.[5][8]
-
In Vivo Bioavailability and Conversion Studies
Animal models, such as vitamin E-deficient rats, are typically used to assess the bioavailability and conversion of a precursor to active vitamin E forms.
-
Animal Model: Vitamin E-deficient male Wistar rats.
-
Procedure:
-
House rats in individual metabolic cages and feed a vitamin E-deficient diet for a specified period.
-
Administer a single oral dose of this compound or a control compound (e.g., α-tocopherol).
-
Collect blood samples at various time points post-administration.
-
Separate plasma and extract lipids.
-
Analyze the lipid extract for concentrations of this compound and its potential metabolites, including α-tocopherol, using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[9]
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess bioavailability.
-
Visualizing Pathways and Workflows
Vitamin E Biosynthesis Pathway
The following diagram illustrates the established biosynthetic pathway for tocopherols in plants. This compound is not a known intermediate in this natural pathway.
Caption: Simplified plant biosynthesis pathway of tocopherols.
Experimental Workflow for Precursor Evaluation
The following diagram outlines a typical workflow for evaluating a novel compound as a potential vitamin E precursor.
Caption: Workflow for evaluating a potential vitamin E precursor.
General Polyphenol Signaling Pathways
While specific pathways for this compound are unknown, many polyphenolic compounds are known to modulate key signaling pathways involved in cellular stress response and inflammation.
Caption: General signaling pathways modulated by polyphenols.
Conclusion
Established vitamin E precursors, such as γ-tocopherol, δ-tocopherol, and tocotrienols, have well-documented roles in contributing to the body's pool of vitamin E and possess unique biological activities. This compound presents an interesting case for investigation due to its structural similarity to a key industrial precursor for synthetic vitamin E and its natural occurrence. However, there is a clear lack of direct experimental evidence to classify it as a biological vitamin E precursor.
Future research should focus on in vivo studies to determine if this compound undergoes demethylation and subsequent conversion to a biologically active form of vitamin E. Quantitative assessments of its bioavailability and antioxidant capacity in direct comparison to other precursors are essential to ascertain its potential efficacy. The experimental protocols provided in this guide offer a framework for such investigations. Until such data is available, the role of this compound in vitamin E metabolism remains speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of 4-Methoxy-2,3,6-trimethylphenol and its structural isomers. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, antioxidant, and anti-inflammatory properties of this class of compounds. The following sections detail the chemical structures, synthesis methodologies, and a comparative evaluation of their biological activities, supported by experimental data.
Introduction to this compound and Its Isomers
This compound and its isomers are substituted phenolic compounds that have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory effects. The positioning of the methoxy and methyl groups on the phenol ring can significantly influence their chemical reactivity and biological efficacy. This guide focuses on a comparative analysis of the following isomers:
-
Isomer 1: this compound
-
Isomer 2: 4-Methoxy-2,3,5-trimethylphenol
-
Isomer 3: 3-Methoxy-2,5,6-trimethylphenol
-
Isomer 4: 2-Methoxy-3,4,5-trimethylphenol
Synthesis of Isomers
The synthesis of these methoxy-trimethylphenol isomers can be achieved through various organic chemistry reactions. A general approach involves the methylation of the corresponding trimethylphenol or the methoxylation of a suitable precursor.
General Synthesis Workflow:
Detailed synthetic protocols for each isomer are provided in the Experimental Protocols section.
Comparative Biological Activity
The biological activities of phenolic compounds are closely linked to their structural features. The presence of a hydroxyl group on the aromatic ring is crucial for their antioxidant activity, while the methoxy and methyl substituents modulate this activity and can contribute to other biological effects, such as anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of the isomers is evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. The efficiency is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Isomer | IC50 (µM) |
| This compound | Data not available |
| 4-Methoxy-2,3,5-trimethylphenol | Data not available |
| 3-Methoxy-2,5,6-trimethylphenol | Data not available |
| 2-Methoxy-3,4,5-trimethylphenol | Data not available |
The antioxidant activity of phenolic compounds is influenced by the electron-donating ability of the substituents on the aromatic ring. Methoxy and methyl groups are electron-donating, which can stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity. The position of these groups relative to the hydroxyl group is critical.
Anti-inflammatory Activity
The anti-inflammatory potential of these isomers is assessed by their ability to inhibit the production of pro-inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key markers of inflammation include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Table 2: Comparative Anti-inflammatory Activity
| Isomer | NO Inhibition (IC50, µM) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Methoxy-2,3,5-trimethylphenol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Methoxy-2,5,6-trimethylphenol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Methoxy-3,4,5-trimethylphenol | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Quantitative data for the anti-inflammatory activity of these specific isomers is not currently available and requires experimental investigation.
Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.
NF-κB Signaling Pathway in Inflammation:
Experimental Protocols
Detailed protocols for the key experiments mentioned in this guide are provided below to facilitate further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Workflow for DPPH Assay:
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
NO production is measured by quantifying the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from the NO assay or a parallel experiment) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
Measure the absorbance at 450 nm.
-
The concentration of the cytokine is determined from the standard curve.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomers. While a lack of direct comparative experimental data currently exists, the provided protocols and background information on structure-activity relationships offer a solid foundation for future research in this area. Further experimental investigation is crucial to fully elucidate the therapeutic potential of these compounds.
Validation of "4-Methoxy-2,3,6-trimethylphenol" as a Key Intermediate for Vitamin E: A Comparative Guide to Established Synthesis Routes
Introduction
Vitamin E, a group of fat-soluble compounds with potent antioxidant properties, is a critical nutrient for human and animal health. Its industrial synthesis is a cornerstone of the pharmaceutical, nutraceutical, and feed industries. While the established synthesis of Vitamin E, particularly α-tocopherol, is well-documented, the exploration of novel intermediates and pathways is a continuous effort to enhance efficiency, reduce costs, and improve sustainability. This guide addresses the proposed validation of "4-Methoxy-2,3,6-trimethylphenol" as a key intermediate for Vitamin E synthesis.
An extensive review of scientific literature and patent databases reveals a lack of direct evidence supporting the use of "this compound" as a key intermediate in the industrial production of Vitamin E. The established and commercially practiced synthesis routes predominantly rely on the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol.[1][2][3][4] The primary precursor to TMHQ is 2,3,6-trimethylphenol (TMP).[3][4][5][6]
This guide, therefore, serves a dual purpose: to first address the hypothetical role of "this compound" and then to provide a comprehensive comparison of the validated, industrially significant synthesis routes for Vitamin E, offering researchers, scientists, and drug development professionals a clear perspective on the current state of Vitamin E manufacturing.
Hypothetical Role of this compound
For "this compound" to be a viable intermediate, it would need to be efficiently converted to the core aromatic structure of Vitamin E, which is 2,3,5-trimethylhydroquinone (TMHQ). This would likely involve a demethylation of the methoxy group to yield 2,3,6-trimethylphenol (TMP), followed by oxidation and reduction to TMHQ.
Caption: Hypothetical pathway of this compound to TMHQ.
While chemically plausible, this additional demethylation step introduces complexity and cost to the synthesis, making it less economically favorable compared to established routes that start directly with precursors to 2,3,6-trimethylphenol.
Established Industrial Synthesis of Vitamin E
The industrial synthesis of α-tocopherol is primarily achieved through the condensation of 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.[1][2] The key challenge and area of variation lie in the synthesis of TMHQ. The most common routes to TMHQ are from m-cresol or isophorone.
Caption: Established industrial synthesis of Vitamin E.
Comparison of Key Intermediates and Synthesis Routes
The choice of starting material for TMHQ synthesis depends on raw material availability and cost, as well as the desired process efficiency and environmental impact. The two main competing routes are the m-cresol method and the isophorone method.
| Parameter | Route 1: m-Cresol to TMHQ | Route 2: Isophorone to TMHQ |
| Starting Material | m-Cresol | Isophorone (from acetone) |
| Key Intermediates | 2,3,6-Trimethylphenol (TMP), 2,3,5-Trimethylbenzoquinone (TMBQ) | Ketoisophorone (KIP), various isomers |
| Reported Yield | High product yield in the classical route.[1] | Considered an efficient and environmentally friendly process.[1] |
| Process Complexity | A relatively short and established process.[1] | Involves rearrangements and can be complex. |
| Advantages | High yield and purity.[1] | Utilizes cheap and readily available raw materials (acetone).[1] |
| Disadvantages | Subject to shortages and price volatility of m-cresol.[1] | Can involve complex reaction pathways and isomer control. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol (TMP)
This is a two-step process involving oxidation of TMP to 2,3,5-trimethylbenzoquinone (TMBQ), followed by reduction to TMHQ.
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone
-
Reactants: 2,3,6-trimethylphenol, an oxidizing agent (e.g., oxygen, hydrogen peroxide), and a catalyst.
-
Procedure: 2,3,6-trimethylphenol is dissolved in a suitable solvent. The catalyst is added, and the mixture is heated. The oxidizing agent is then introduced under controlled conditions. The reaction is monitored for the disappearance of the starting material. Upon completion, the TMBQ product is isolated by filtration or extraction. High selectivity in this oxidation step is crucial for overall process efficiency.[3][4]
Step 2: Reduction of 2,3,5-Trimethylbenzoquinone to 2,3,5-Trimethylhydroquinone
-
Reactants: 2,3,5-trimethylbenzoquinone, a reducing agent (e.g., hydrogen gas), and a catalyst (e.g., Palladium on carbon).
-
Procedure: TMBQ is dissolved in a solvent such as methanol or ethanol in a hydrogenation reactor. The catalyst is added, and the reactor is purged with nitrogen and then filled with hydrogen gas to a specific pressure. The reaction mixture is agitated at a controlled temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield TMHQ.[3][4]
Protocol 2: Condensation of TMHQ and Isophytol to α-Tocopherol
-
Reactants: 2,3,5-trimethylhydroquinone (TMHQ), isophytol, an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and a solvent (e.g., ethylene carbonate, propylene carbonate).[7]
-
Procedure: TMHQ is dissolved in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen). The acid catalyst is added, and the mixture is heated. Isophytol is then added dropwise over a period of time while maintaining the reaction temperature. The reaction is monitored until completion. After the reaction, the catalyst is neutralized, and the solvent is removed under vacuum. The crude α-tocopherol is then purified, typically by distillation.[7][8]
Workflow Comparison
Caption: Comparative workflow for major TMHQ synthesis routes.
Conclusion
Based on the available evidence, "this compound" is not a validated or industrially utilized key intermediate for the synthesis of Vitamin E. A hypothetical pathway for its conversion to the necessary 2,3,5-trimethylhydroquinone (TMHQ) would likely involve an additional demethylation step, rendering it less efficient than established methods.
The industrial production of Vitamin E continues to rely on the condensation of TMHQ and isophytol. The primary competing routes for TMHQ synthesis start from either m-cresol or isophorone. The m-cresol route is a well-established, high-yield process, while the isophorone route offers the advantage of using inexpensive and readily available starting materials. The choice between these routes is largely dictated by economic factors, including raw material costs and availability. For researchers and professionals in drug development, focusing on optimizing these established pathways or exploring novel catalysts for the key transformation steps remains the most promising avenue for innovation in Vitamin E synthesis.
References
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 8. CN103788052A - Preparation method of vitamin E acetate - Google Patents [patents.google.com]
A Comparative Analysis of the Antioxidant Activity of 4-Methoxy-2,3,6-trimethylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 4-Methoxy-2,3,6-trimethylphenol against other well-known phenolic antioxidants, including α-tocopherol, Butylated Hydroxytoluene (BHT), and Trolox. The comparison is based on available experimental data from various antioxidant assays and theoretical calculations.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| Essential Oil of Euryale ferox Seeds (containing 0.9% this compound and 38.7% BHT) | DPPH | 6.27 ± 0.31 µg/mL | [1] |
| ABTS | 2.19 ± 0.61 µg/mL | [1] | |
| α-Tocopherol | DPPH | ~12.1 µM (concentration for 0.20 absorbance decrease) | [2] |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL | [3] |
| DPPH | 36 µg/mL | [4] | |
| DPPH | 32.06 µg/mL | [5] | |
| Trolox | DPPH | 3.77 ± 0.08 µg/mL | [6] |
| ABTS | 2.93 ± 0.03 µg/mL | [6] |
Note: A lower IC50 value indicates a higher antioxidant activity. The significant presence of BHT in the Euryale ferox essential oil likely contributes substantially to its high antioxidant activity.
Theoretical Insights: Bond Dissociation Enthalpy
Bond dissociation enthalpy (BDE) is a key theoretical parameter used to predict the hydrogen-donating ability of an antioxidant, a primary mechanism for radical scavenging. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated, suggesting a higher antioxidant potential. Computational studies have included this compound in their analyses. While not experimental, these theoretical values provide another dimension for comparison.
Experimental Protocols
Detailed methodologies for the commonly cited antioxidant assays are provided below. These protocols are essential for researchers aiming to replicate or compare antioxidant studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.
Procedure:
-
Preparation of DPPH solution: A solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (usually 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 or TEAC Value: The results are often expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Caption: A typical experimental workflow for determining the IC50 value in antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparison of Alternative Synthetic Routes to Trimethylhydroquinone
A comprehensive guide to the alternative synthetic routes for trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E, is presented below for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various synthetic methodologies, supported by experimental data, detailed protocols, and visual representations of the chemical pathways.
The synthesis of trimethylhydroquinone can be achieved through various chemical and biochemical pathways, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. The following table summarizes the key quantitative data for the most common alternative routes.
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Product Purity (%) | Key Reagents/Catalysts | Noteworthy Aspects |
| Route 1 | 2,3,6-Trimethylphenol (TMP) | Oxidation → Reduction | 85.5 - 92%[1] | 99.73% (after recrystallization) | MnO₂, H₂SO₄; or O₂, Co-catalyst; or H₂O₂, peroxidase | Well-established, high-yielding route. "Green" variations using biocatalysts are being developed. |
| Route 2 | Isophorone | Isomerization → Oxidation → Rearrangement → Hydrolysis | 89%[2] | 96.0% (HPLC)[2] | Acid catalyst, amorphous carbon, base, acid anhydride | Utilizes a readily available and inexpensive starting material.[3] |
| Route 3 | Pseudocumene (1,2,4-Trimethylbenzene) | Nitration → Reduction → Rearrangement | 10%[4] | Not specified | H₂SO₄, HNO₃, reducing agent | Multi-step process with a relatively low overall yield.[4] |
| Route 4 | Mesitylene | Electrochemical Oxidation → Chemical Rearrangement | 57% (material)[5] | Not specified | Electrochemical cell | A two-step process with moderate yield.[5] |
| Route 5 | 2,6-Dimethylphenol | Oxidation → Hydrogenation → Aminomethylation → Hydrogenolysis | 25 - 35%[6] | 99.4%[6] | O₂, hydrogenation catalyst, secondary amine | A multi-step synthesis providing high purity product.[6] |
| Route 6 | Biocatalytic Synthesis | Enzymatic Oxidation of TMP | High selectivity[7][8] | High purity[7] | Peroxidase, H₂O₂ | Environmentally friendly method operating under mild conditions.[7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: From 2,3,6-Trimethylphenol (Sulfonation, Oxidation, and Reduction)
This method involves the sulfonation of 2,3,6-trimethylphenol, followed by oxidation and subsequent reduction to yield trimethylhydroquinone.
Experimental Protocol:
-
Sulfonation: Dissolve 13.6 kg (100 mol) of 2,3,6-trimethylphenol in 25 L of carbon tetrachloride. Under vigorous stirring, add 32 kg (314 mol) of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 60°C. The phenolsulfonic acid will separate.
-
Oxidation: After cooling, the supernatant organic solvent is decanted. The residue is dissolved in 100 L of water and oxidized over 2 hours by adding a solution of 21.9 kg (74 mol) of sodium dichromate in 14.7 L of water.
-
Reduction and Isolation: The resulting trimethylquinone is then reduced in the same reaction mixture. The product, 2,3,6-trimethylhydroquinone, is obtained as a light-yellow powder. The yield is 13.1 kg (86.2% of theory) with a melting point of 170-172°C.[1]
Route 2: From Isophorone via Ketoisophorone
This process involves the conversion of ketoisophorone to a trimethylhydroquinone ester, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a mixture of 61 g (0.6 mol) of acetic anhydride and 3 g of oleum (65% SO₃), add 30.5 g (0.2 mol) of ketoisophorone dropwise over 1.5 hours at a temperature of 10-25°C.
-
Reaction Progression: Heat the mixture to 40°C for 4 hours.
-
Hydrolysis: Hydrolyze the reaction mixture by adding 90 ml of water. To the resulting suspension, add 47 g of sulfuric acid and heat to boiling for 3 hours.
-
Work-up: Further processing and purification yield 27 g of TMHQ (89% of theoretical yield).[2]
Route 6: Biocatalytic Synthesis from 2,3,6-Trimethylphenol
This environmentally friendly method utilizes an immobilized enzyme for the oxidation of 2,3,6-trimethylphenol.
Experimental Protocol:
-
Catalyst Preparation: Horseradish peroxidase (HRP) is immobilized on magnetic nanoparticles. Pre-modified magnetic Fe₃O₄ nanoparticles are treated with a 0.15 mg/mL solution of HRP and stirred at 4°C for 6 hours.[7]
-
Oxidation Reaction: The oxidation of 2,3,6-trimethylphenol (TMP) is carried out under the following optimal conditions: an initial TMP concentration of 1.5 mmol/L, a temperature of 40°C, and a pH of 6.5, using hydrogen peroxide as the oxidant.[7][8]
-
Analysis: The reaction progress and product formation are monitored using high-performance liquid chromatography (HPLC). This method shows high activity and selectivity for the conversion of TMP to 2,3,5-trimethylhydroquinone.[7]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway of TMHQ from 2,3,6-Trimethylphenol.
Caption: Synthetic pathway of TMHQ from Isophorone.
Caption: Synthetic pathway of TMHQ from Pseudocumene.
Caption: Biocatalytic synthesis of TMHQ.
References
- 1. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 2. EP0808815B1 - Method for the preparation of trimethylhydroquinone - Google Patents [patents.google.com]
- 3. US6211418B1 - Method for producing trimethylhydroquinone - Google Patents [patents.google.com]
- 4. Synthesis of Trimethylhydroquinone. [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 7. aidic.it [aidic.it]
- 8. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
spectroscopic comparison of "4-Methoxy-2,3,6-trimethylphenol" and its acetate derivative
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic shifts observed upon acetylation of 4-Methoxy-2,3,6-trimethylphenol, providing key data for structural confirmation and characterization.
This guide provides a comparative analysis of the spectroscopic properties of this compound and its acetate derivative, 4-Methoxy-2,3,6-trimethylphenyl acetate. The acetylation of the phenolic hydroxyl group induces characteristic shifts in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, which are crucial for tracking the reaction and confirming the structure of the resulting ester. The experimental data presented herein serves as a valuable reference for researchers working with similar phenolic compounds.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its acetate derivative.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400-3200 (broad) | O-H (hydroxyl) stretch |
| ~2950-2850 | C-H (aliphatic) stretch | |
| ~1600, ~1470 | C=C (aromatic) stretch | |
| ~1200 | C-O (ether) stretch | |
| 4-Methoxy-2,3,6-trimethylphenyl Acetate | ~2950-2850 | C-H (aliphatic) stretch |
| ~1760 | C=O (ester) stretch | |
| ~1600, ~1480 | C=C (aromatic) stretch | |
| ~1200 | C-O (ether and ester) stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~6.5 (example) | s | 1H | Ar-H |
| ~4.8 (example, broad) | s | 1H | Ar-OH | |
| ~3.8 (example) | s | 3H | -OCH₃ | |
| ~2.2-2.3 (example) | s | 9H | Ar-CH₃ (3x) | |
| 4-Methoxy-2,3,6-trimethylphenyl Acetate | ~6.7 (example) | s | 1H | Ar-H |
| ~3.8 (example) | s | 3H | -OCH₃ | |
| ~2.3 (example) | s | 3H | -OCOCH₃ | |
| ~2.1-2.2 (example) | s | 9H | Ar-CH₃ (3x) |
Note: The exact chemical shifts for the aromatic and methyl protons can vary slightly depending on the specific substitution pattern and solvent.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Approximate Chemical Shift (δ, ppm) | Assignment |
| This compound | ~150-155 | C-OH (aromatic) |
| ~145-150 | C-OCH₃ (aromatic) | |
| ~115-135 | C-C & C-H (aromatic) | |
| ~55-60 | -OCH₃ | |
| ~15-25 | Ar-CH₃ | |
| 4-Methoxy-2,3,6-trimethylphenyl Acetate | ~169 | C=O (ester) |
| ~148-152 | C-O (aromatic, ester-linked) | |
| ~145-150 | C-OCH₃ (aromatic) | |
| ~120-140 | C-C & C-H (aromatic) | |
| ~55-60 | -OCH₃ | |
| ~21 | -OCOCH₃ | |
| ~15-25 | Ar-CH₃ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₁₀H₁₄O₂ | 166.22 | 166 (M⁺), 151 (M⁺ - CH₃) |
| 4-Methoxy-2,3,6-trimethylphenyl Acetate | C₁₂H₁₆O₃ | 208.25 | 208 (M⁺), 166 (M⁺ - C₂H₂O), 151 (M⁺ - C₂H₂O - CH₃) |
Experimental Protocols
1. Synthesis of 4-Methoxy-2,3,6-trimethylphenyl Acetate
This protocol describes a general method for the acetylation of a phenol.
-
Materials: this compound, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on the attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet (for solids) or a thin film on a salt plate (for liquids). The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-Methoxy-2,3,6-trimethylphenyl acetate.
Caption: Logical flow of spectroscopic analysis for structural elucidation.
Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for authenticating the purity of synthesized "4-Methoxy-2,3,6-trimethylphenol" using established analytical techniques and commercially available standards. By presenting objective comparisons with alternative compounds and detailing experimental data, this document serves as a practical resource for ensuring the quality and reliability of research findings.
Introduction
This compound is a substituted phenol with potential applications in various fields of chemical synthesis and material science. As with any synthesized compound, establishing its purity is a critical step to validate its structure and ensure that impurities do not interfere with subsequent applications or biological assays. This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment.
For comparative analysis, we will utilize commercially available certified reference materials of structurally similar compounds. Given the limited availability of a certified standard for this compound, this guide proposes the use of 2,4,6-Trimethylphenol as a primary analytical standard due to its structural similarity and commercial availability as a certified reference material. Additionally, 2,3,5-Trimethylphenol will be considered as a secondary comparator to demonstrate the resolution of closely related isomers.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of synthesized this compound against the proposed analytical standards.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Retention Time (min) |
| Synthesized this compound | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 | 275 | ~ 5.8 |
| 2,4,6-Trimethylphenol (Standard) [1] | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 | 275 | ~ 5.2 |
| 2,3,5-Trimethylphenol (Comparator) | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 | 275 | ~ 5.5 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | GC Column | Oven Program | Carrier Gas | MS Ionization | Key Mass Fragments (m/z) |
| Synthesized this compound | HP-5ms (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), then 10°C/min to 250°C (5 min hold) | Helium | EI, 70 eV | 166 (M+) , 151, 136, 121, 91 |
| 2,4,6-Trimethylphenol (Standard) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), then 10°C/min to 250°C (5 min hold) | Helium | EI, 70 eV | 136 (M+) , 121, 91, 77 |
| 2,3,5-Trimethylphenol (Comparator) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), then 10°C/min to 250°C (5 min hold) | Helium | EI, 70 eV | 136 (M+) , 121, 91, 77 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Synthesized this compound | ~6.5-6.8 (Ar-H), 3.7-3.9 (O-CH₃), 2.1-2.3 (Ar-CH₃) | ~150-155 (C-O), ~140-145 (C-OCH₃), ~120-135 (Ar-C), ~55-60 (O-CH₃), ~15-20 (Ar-CH₃) |
| 2,4,6-Trimethylphenol (Standard) [2] | 6.77 (s, 2H, Ar-H), 4.42 (s, 1H, OH), 2.19 (s, 9H, Ar-CH₃) | 151.7, 129.2, 128.8, 122.9, 20.4, 15.8 |
| 2,3,5-Trimethylphenol (Comparator) [3] | 6.58 (s, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 4.51 (s, 1H, OH), 2.24 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 2.11 (s, 3H, Ar-CH₃) | 152.9, 137.1, 125.9, 122.8, 120.9, 118.4, 20.9, 15.8, 15.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water, with 0.1% formic acid added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound and standards in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the synthesized compound and standards in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (δ 7.26 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are referenced to the solvent peak (δ 77.16 ppm).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound and standards in 0.6-0.7 mL of CDCl₃.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
Caption: Purity confirmation workflow for synthesized compounds.
This comprehensive guide provides a robust framework for researchers to confidently assess the purity of synthesized this compound. By employing a multi-technique approach and comparing against well-characterized standards, the integrity of the synthesized material can be assured, paving the way for its reliable use in further scientific endeavors.
References
A Comparative Guide to Catalysts for 4-Methoxy-2,3,6-trimethylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in the production of various pharmaceuticals and antioxidants, is a multi-step process. A critical stage in this synthesis is the selective methylation of m-cresol to produce 2,3,6-trimethylphenol. The choice of catalyst for this step significantly impacts the overall yield and purity of the final product. This guide provides a comparative analysis of two prominent catalytic systems for the synthesis of 2,3,6-trimethylphenol: a Chromium (III) oxide-doped Iron (III) oxide-Vanadium (V) oxide catalyst and an Iron (III) oxide-Silicon dioxide-Copper (II) oxide catalyst.
Comparative Performance of Catalysts in 2,3,6-trimethylphenol Synthesis
The following table summarizes the performance of the two catalytic systems under optimized reaction conditions for the vapor-phase methylation of m-cresol.
| Parameter | Catalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅ | Catalyst B: Fe₂O₃-SiO₂-CuO |
| Catalyst Composition (Molar Ratio) | n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[1] | Fe:Si:Cu = 200:5:1[2] |
| Reaction Temperature | 330°C[1] | 340°C[2] |
| Liquid Hourly Space Velocity (LHSV) | 0.53 h⁻¹[1] | 0.7 h⁻¹[2] |
| Feed Molar Ratio | Not specified | Methanol:m-cresol:water = 1:5:1.5[2] |
| m-cresol Conversion | 99.2%[1] | Not specified |
| Selectivity to 2,3,6-trimethylphenol | 94.6%[1] | Not specified |
| Yield of 2,3,6-trimethylphenol | Not directly specified, but calculated to be high based on conversion and selectivity. | 97.9%[2] |
Experimental Protocols
Synthesis of 2,3,6-trimethylphenol via Vapor-Phase Methylation of m-cresol
This protocol describes a general procedure for the synthesis of 2,3,6-trimethylphenol in a fixed-bed reactor. The specific catalyst preparation and reaction conditions for Catalyst A and Catalyst B are detailed.
1. Catalyst Preparation:
-
Catalyst A (Cr₂O₃ doped Fe₂O₃-V₂O₅): The metallic oxide doped Fe₂O₃-V₂O₅ catalysts are prepared by adding CeO₂, CaO, ZnO, ZrO₂, or Cr₂O₃ to the Fe₂O₃-V₂O₅ catalyst[1]. The optimized catalyst has a molar ratio of n(Fe):n(V):n(Cr) of 100.0:1.0:0.5[1]. The preparation involves calcination at 450°C for 4 hours using 25%(w) NH₃·H₂O as the precipitant[1].
-
Catalyst B (Fe₂O₃-SiO₂-CuO): A novel method is used to synthesize the Fe₂O₃-SiO₂-CuO catalyst[2]. The catalyst with a Fe/Si/Cu molar ratio of 200:5:1 has shown the highest yield[2].
2. Reaction Procedure:
-
The vapor-phase methylation of m-cresol with methanol is conducted in a fixed-bed tube reactor[3].
-
The prepared catalyst (Catalyst A or Catalyst B) is loaded into the reactor.
-
The reactants (m-cresol and methanol, with water for Catalyst B) are preheated and fed into the reactor at the specified liquid hourly space velocity (LHSV).
-
The reaction is carried out under the optimized temperature for each catalyst (330°C for Catalyst A and 340°C for Catalyst B)[1][2].
-
The product stream is cooled, condensed, and collected.
-
The composition of the product mixture is analyzed by gas chromatography to determine the conversion of m-cresol and the selectivity to 2,3,6-trimethylphenol.
Synthesis of this compound via O-Methylation
1. Materials:
-
2,3,6-trimethylphenol
-
A suitable base (e.g., sodium hydride, sodium hydroxide)
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
An appropriate aprotic polar solvent (e.g., dimethylformamide, acetone)
2. Reaction Procedure:
-
Dissolve 2,3,6-trimethylphenol in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at room temperature to form the corresponding phenoxide.
-
After the deprotonation is complete, add the methylating agent to the reaction mixture.
-
The reaction may be stirred at room temperature or gently heated to ensure completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound, highlighting the comparative catalytic step.
Caption: Two-step synthesis of this compound.
Discussion
Both Catalyst A and Catalyst B demonstrate high efficacy in the synthesis of 2,3,6-trimethylphenol from m-cresol. Catalyst B, the Fe₂O₃-SiO₂-CuO system, shows a remarkably high yield of 97.9% under its optimized conditions[2]. Catalyst A, the Cr₂O₃ doped Fe₂O₃-V₂O₅ system, also achieves a very high conversion of m-cresol (99.2%) and excellent selectivity (94.6%) to the desired product[1].
The choice between these catalysts in an industrial setting would likely depend on factors such as catalyst cost, stability, and ease of preparation, which are not fully detailed in the provided abstracts. The slightly lower reaction temperature of Catalyst A might offer a marginal advantage in terms of energy consumption. However, the reported yield for Catalyst B is exceptionally high, making it a very attractive option.
The subsequent O-methylation to produce this compound is a standard and high-yielding reaction. The overall efficiency of the synthesis of the final product is therefore heavily reliant on the performance of the catalyst in the initial methylation of m-cresol. The data presented here suggests that both iron-based mixed oxide catalysts are superior choices for this critical transformation.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Methoxy-2,3,6-trimethylphenol, a key compound of interest in various fields of research and development. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide leverages established methods for structurally similar phenolic compounds to provide a robust comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of these two powerful analytical techniques, complete with typical performance data and detailed experimental protocols.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998[1] | ≥ 0.994[2] |
| Limit of Detection (LOD) | 0.054 µg/g[1] | 0.8 - 8.2 ng/L |
| Limit of Quantification (LOQ) | 0.18 µg/g[1] | Below sensory threshold levels[2] |
| Accuracy (% Recovery) | 90 - 112% | 100.4 - 126%[2] |
| Precision (%RSD) | < 10%[1] | < 10%[2] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many phenols.
Experimental Workflow Diagram
References
Assessing the Economic Viability of 4-Methoxy-2,3,6-trimethylphenol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis routes for 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various chemical and pharmaceutical applications. The economic viability of each method is assessed based on reported yields, reaction conditions, and the nature of starting materials and catalysts. This document aims to assist researchers and professionals in selecting the most suitable synthesis strategy for their specific needs, balancing factors of cost, efficiency, and environmental impact.
Executive Summary
The synthesis of this compound is not a trivial one-step process. The most industrially feasible approach involves a multi-step synthesis commencing from readily available precursors. This guide will focus on a dominant and logical pathway: the synthesis of 2,3,6-trimethylphenol, followed by its conversion to 2,3,5-trimethylhydroquinone, and finally, the selective O-methylation to the desired product. An alternative initial step starting from 1,2,4-trimethylbenzene will also be considered for comparison.
The economic viability of these routes is heavily dependent on the efficiency of each step, particularly the initial methylation or oxidation and the final selective methylation. Catalyst choice, reaction time, and temperature are critical parameters influencing the overall cost-effectiveness.
Comparison of Synthesis Methods
Two primary synthesis routes are evaluated, primarily differing in their initial starting material and the first key transformation. Both routes converge to a common intermediate, 2,3,5-trimethylhydroquinone, from which the final product is obtained.
| Parameter | Method 1: From m-Cresol | Method 2: From 1,2,4-Trimethylbenzene |
| Starting Material | m-Cresol | 1,2,4-Trimethylbenzene (Pseudocumene) |
| Key Intermediate 1 | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-1,4-benzoquinone |
| Key Intermediate 2 | 2,3,5-Trimethyl-1,4-benzoquinone | 2,3,5-Trimethylhydroquinone |
| Key Intermediate 3 | 2,3,5-Trimethylhydroquinone | - |
| Final Step | Selective O-methylation | Selective O-methylation |
| Overall Yield | Dependent on multi-step efficiency | Dependent on multi-step efficiency |
| Economic Viability | Relies on high-yield methylation of m-cresol. | Potentially more direct to the benzoquinone intermediate. |
Method 1: Synthesis from m-Cresol
This is a well-established pathway for producing key precursors for Vitamin E synthesis, making it a strong candidate for the synthesis of this compound.
Step 1: Methylation of m-Cresol to 2,3,6-Trimethylphenol
The vapor-phase alkylation of m-cresol with methanol is a cornerstone of industrial organic synthesis.[1] High yields can be achieved using specific catalysts under optimized conditions.
| Catalyst | Temperature (°C) | Pressure | Yield of 2,3,6-trimethylphenol (%) | Reference |
| Fe₂O₃-SiO₂-CuO | 340 | Atmospheric | 97.9 | [2] |
| MgO | 500-620 | 1-90 bar | 80-90 (selectivity) | [3] |
| Amorphous Ti/Sulfate/MgO | 420-480 | 1-5 atm | >80 (selectivity) | [4] |
Experimental Protocol (Fe₂O₃-SiO₂-CuO catalyst): The vapor-phase methylation is conducted in a fixed-bed reactor. A molar ratio of methanol to m-cresol of 1:5 with the addition of water (1.5 molar ratio) is passed over a Fe₂O₃-SiO₂-CuO catalyst (Fe/Si/Cu molar ratio = 200:5:1) at 340°C. The liquid hourly space velocity (LHSV) is maintained at 0.7 h⁻¹. The product stream is then condensed and purified by distillation.[2]
Step 2: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone
This step is a critical transformation, and various methods have been developed to achieve high efficiency. The use of molecular oxygen or air as the oxidant is favored for its low cost and environmental friendliness.
| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield of TMBQ (%) | Reference |
| High-velocity air | - | - | - | 89.9 | [5] |
| Dioxygen | Heterogeneous Co catalysts | - | - | High selectivity | [6] |
| Oxygen | Copper(II) chloride | Ionic liquid/n-butanol | - | High selectivity | [7] |
Experimental Protocol (Continuous-flow microreactor): The catalytic oxidation of 2,3,6-trimethylphenol is performed in a self-built continuous flow microreactor using high-velocity air as the oxidant. This method allows for excellent mass transfer and significantly reduces reaction time. Under optimal conditions, a near-quantitative conversion and a yield of 89.9% of 2,3,5-trimethyl-1,4-benzoquinone (TMQ) can be achieved.[5]
Step 3: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone
The reduction of the benzoquinone to the hydroquinone is a standard and high-yielding reaction, typically achieved through catalytic hydrogenation.
| Catalyst | Solvent | Yield of TMHQ (%) | Reference |
| Pd/C | LBA (commercial mixed solvent) | 99.4 (molar yield) | [8] |
Experimental Protocol (Pd/C catalyst): The hydrogenation of 2,3,5-trimethylbenzoquinone is carried out in a batch reactor using a Pd/C catalyst in a commercial mixed solvent (LBA). The reaction proceeds under hydrogen pressure at an optimized temperature. The product, 2,3,5-trimethylhydroquinone (TMHQ), is isolated with a molar yield of 99.4%.[8]
Step 4: Selective O-Methylation of 2,3,5-Trimethylhydroquinone
Proposed Experimental Protocol (Adapted from general methylation procedures): 2,3,5-Trimethylhydroquinone is dissolved in a suitable aprotic solvent. A stoichiometric amount of a mild base, such as sodium bicarbonate, is added to selectively deprotonate one of the phenolic hydroxyl groups.[9] Dimethyl sulfate is then added dropwise at a controlled temperature to effect methylation. The reaction is monitored closely to maximize the yield of the desired monomethylated product and minimize the formation of the dimethylated byproduct. Purification is typically achieved through chromatography or recrystallization.
Method 2: Synthesis from 1,2,4-Trimethylbenzene
An alternative starting point is 1,2,4-trimethylbenzene (pseudocumene), which can be directly oxidized to 2,3,5-trimethyl-1,4-benzoquinone.
Step 1: Oxidation of 1,2,4-Trimethylbenzene to 2,3,5-Trimethyl-1,4-benzoquinone
This method offers a more direct route to the key benzoquinone intermediate.
| Oxidant | Conditions | Yield of TMBQ (%) | Reference |
| Phthaloyl peroxide | Solvent-free, 120°C, 2.5 h | 92 | [10] |
Experimental Protocol (Phthaloyl peroxide): 1,2,4-Trimethylbenzene is oxidized with phthaloyl peroxide under solvent-free conditions at 120°C for 2.5 hours. This method achieves a high yield of 92% for 2,3,5-trimethylbenzoquinone.[10]
Subsequent Steps
Following the synthesis of 2,3,5-trimethyl-1,4-benzoquinone, the subsequent reduction to 2,3,5-trimethylhydroquinone and the final selective O-methylation would follow the same protocols as described in Method 1 (Steps 3 and 4).
Signaling Pathways and Experimental Workflows
Logical Relationship of Synthesis Routes
Caption: Comparison of two synthesis routes to this compound.
Experimental Workflow for Method 1
Caption: Experimental workflow for the synthesis from m-cresol.
Conclusion and Economic Outlook
Both presented synthesis routes offer viable pathways to this compound.
-
Method 1 (from m-Cresol): This route benefits from a well-established and high-yield initial step. The methylation of m-cresol is a mature industrial process. The subsequent oxidation and reduction steps are also efficient. The main economic challenge lies in the final selective O-methylation, where achieving high selectivity to the monomethylated product is crucial to avoid costly purification and loss of material.
-
Method 2 (from 1,2,4-Trimethylbenzene): This route provides a more direct path to the key benzoquinone intermediate, potentially reducing the number of steps. The high yield of the initial oxidation is promising. However, the cost and availability of 1,2,4-trimethylbenzene compared to m-cresol must be considered. The economic viability of this route also hinges on an efficient and selective final methylation step.
Recommendation:
For academic and small-scale synthesis, both routes are feasible. For industrial-scale production, a thorough cost analysis of the starting materials (m-cresol vs. 1,2,4-trimethylbenzene) is essential. Furthermore, the development of a robust and highly selective O-methylation protocol for 2,3,5-trimethylhydroquinone is a critical factor that will significantly impact the overall economic viability of either route. The use of modern, efficient reactor technologies, such as continuous-flow microreactors, can also play a significant role in improving yields and reducing operational costs.[5]
References
- 1. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 5. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 4-Methoxy-2,3,6-trimethylphenol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxy-2,3,6-trimethylphenol was located. The following disposal procedures are based on safety data for structurally similar compounds, namely 4-Methoxyphenol and 2,3,6-Trimethylphenol. These guidelines are intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach for the handling and disposal of this compound, grounded in the safety profiles of related phenolic substances.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn to prevent exposure. Phenolic compounds can be irritating to the skin and eyes and may be harmful if ingested or inhaled.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un- or non-contaminated solid this compound waste in a designated, clearly labeled, and sealed container. Avoid mixing with other chemical waste to prevent unforeseen reactions.
-
Contaminated Materials: Any materials, such as filter paper, weighing boats, or contaminated PPE, should be collected in a separate, sealed container labeled as "this compound Contaminated Debris."
-
Solutions: If the compound is in a solution, it should be collected in a sealed, labeled, and appropriate waste container. Do not pour any solutions containing this chemical down the drain, as it may be harmful to aquatic life.[1][2][3]
Step 2: Waste Storage
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are tightly sealed to prevent the release of vapors or dust.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide a full and accurate description of the waste, including its composition and any known hazards.
-
Disposal of phenolic compounds often involves incineration by a licensed facility to ensure complete destruction.[4]
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
